molecular formula C12H18N2O2 B1451490 benzyl N-[(2R)-4-aminobutan-2-yl]carbamate CAS No. 1187927-36-1

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Número de catálogo: B1451490
Número CAS: 1187927-36-1
Peso molecular: 222.28 g/mol
Clave InChI: WOKDIYCOYIKOQP-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a chiral organic compound that serves as a valuable synthetic building block in medicinal chemistry and drug discovery. This molecule features both a primary amine and a carbamate-protected secondary amine, the latter utilizing a benzyloxycarbonyl (Cbz) group. The Cbz group is a cornerstone in synthetic organic chemistry, acting as a protecting group for amines to prevent unwanted reactions during multi-step synthesis and allowing for orthogonal deprotection under mild conditions like catalytic hydrogenation . The specific stereochemistry denoted by the (2R) configuration makes this compound particularly valuable for the synthesis of enantiomerically pure molecules, such as active pharmaceutical ingredients (APIs) and complex heterocycles, where the three-dimensional structure is critical for biological activity . Its primary research application is as a versatile intermediate for constructing more complex, nitrogen-containing structures. The molecule's two nitrogen functionalities enable its incorporation as a chiral diaminoalkane scaffold. This scaffold is a key feature in the development of protease inhibitors, peptidomimetics, and other pharmacologically active compounds. The recent scientific literature underscores the critical importance of such versatile, heteroatom-containing intermediates for improving the physicochemical properties and binding characteristics of drug candidates . Researchers utilize this compound to introduce a chiral center with a pending amine handle into a target structure, facilitating the exploration of structure-activity relationships (SAR). The compound is supplied exclusively for research purposes in laboratories and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDIYCOYIKOQP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Regioselective Synthesis of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway for benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, a chiral diamine derivative of significant interest as a versatile building block in medicinal chemistry and drug development. The inherent challenge in synthesizing this molecule lies in achieving both stereocontrol at the C2 position and regioselective protection of the secondary amine in the presence of a primary amine. This document outlines a strategic approach commencing from a readily available chiral precursor, details the mechanistic principles underpinning the selective protection, provides a comprehensive experimental protocol, and discusses analytical characterization of the final product. The methodologies are presented with a focus on causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt its principles for related molecular targets.

Strategic Overview and Retrosynthetic Analysis

The synthesis of asymmetrically substituted chiral diamines requires a carefully planned strategy to address the dual challenges of stereochemistry and regioselectivity. The target molecule, benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, features a benzyloxycarbonyl (Cbz) group selectively installed on the nitrogen atom of the chiral center.

A logical retrosynthetic analysis suggests that the final Cbz-protection step is the most critical. This transformation requires a suitable precursor: (2R)-butane-2,4-diamine. However, the direct selective acylation of this symmetrical-looking diamine can be challenging. A more controlled approach involves synthesizing a precursor where the two nitrogen functionalities are differentiated electronically or sterically, or are introduced in a stepwise manner.

Our proposed forward synthesis, therefore, involves two key stages:

  • Synthesis of a Chiral Precursor: Creation of a C4 carbon backbone with the correct (R)-stereochemistry at C2 and two nitrogen-bearing functionalities. A common and effective strategy is to start from a chiral amino acid or a derivative thereof.

  • Selective N-Protection: Introduction of the benzyloxycarbonyl (Cbz) group onto the C2-amine. This step leverages the inherent stability and reliable deprotection methods associated with the Cbz group, a cornerstone of amine protection since its introduction by Bergmann and Zervas.[1][2]

G cluster_main Retrosynthetic Pathway Target Target Molecule Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate Precursor1 Key Precursor (2R)-Butane-2,4-diamine Target->Precursor1 Cbz Protection Precursor2 Chiral Starting Material (e.g., N-protected (R)-aspartic acid derivative) Precursor1->Precursor2 Functional Group Interconversion

Caption: Retrosynthetic analysis of the target carbamate.

Synthesis of the Chiral Precursor: (2R)-Butane-2,4-diamine

While various routes to chiral 1,3-diamines exist, a common and reliable method involves the reduction of corresponding amides or nitriles derived from chiral amino acids. For this guide, we will consider the synthesis starting from a derivative of (R)-aspartic acid, which provides the correct stereochemistry and carbon backbone.

A plausible, though multi-step, laboratory-scale synthesis involves the selective reduction of the side-chain carboxylic acid of N-protected aspartic acid to an alcohol, conversion to a leaving group (e.g., tosylate or mesylate), displacement with an azide or protected amine, and subsequent reduction/deprotection. For the purpose of this guide, we will assume the availability of the key intermediate, (2R)-butane-2,4-diamine, to focus on the critical selective protection step. The synthesis of such chiral diamines is a well-documented field, often involving biocatalytic or asymmetric catalytic methods for industrial-scale production.[3][4]

The Core Reaction: Selective Cbz Protection

The benzyloxycarbonyl (Cbz) group is an ideal choice for amine protection due to its stability under a wide range of conditions and its facile removal via catalytic hydrogenolysis.[1][5] The protection reaction is typically carried with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][6]

Mechanism of Protection: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

Achieving Regioselectivity: In a molecule like (2R)-butane-2,4-diamine, the C4-amine is primary, while the C2-amine is secondary. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, suggesting they would react faster. To achieve selective protection at the C2 position, one might consider:

  • Protecting Both Amines: Using an excess of Cbz-Cl to form the di-protected compound, followed by a selective deprotection. This is often complex.

  • Leveraging Reaction Conditions: Carefully controlling stoichiometry (using ≤1 equivalent of Cbz-Cl) and reaction conditions (low temperature) can favor mono-protection. The initial product mixture would likely contain the N4-protected, N2-protected, and di-protected species, requiring careful chromatographic separation.

  • A More Controlled Route (Recommended): A superior strategy involves starting with a precursor where the C4-amine is already protected with an orthogonal protecting group (e.g., a Boc group). The C2-amine can then be introduced or deprotected, followed by Cbz protection. Finally, the orthogonal group on the C4-amine is removed.

For this guide, we will focus on the direct, kinetically controlled mono-protection of (2R)-butane-2,4-diamine, which, while requiring careful purification, is a direct approach. The slight difference in steric hindrance around the C2-amine may allow for its selective protection under carefully controlled conditions, or the resulting regioisomers can be separated.

Detailed Experimental Protocol

This protocol describes the selective N-Cbz protection of (2R)-butane-2,4-diamine.

Safety Precautions: Benzyl chloroformate is a lachrymator and is corrosive.[6] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 1: Reagents and Materials

Compound NameRoleFormulaMW ( g/mol )AmountMoles (mmol)Eq.
(2R)-Butane-2,4-diamineStarting MaterialC₄H₁₂N₂88.151.00 g11.341.0
Benzyl ChloroformateProtecting AgentC₈H₇ClO₂170.591.84 mL12.481.1
Sodium BicarbonateBaseNaHCO₃84.012.86 g34.023.0
Tetrahydrofuran (THF)SolventC₄H₈O-40 mL--
Water (Deionized)SolventH₂O-20 mL--
Ethyl AcetateExtractionC₄H₈O₂-~150 mL--
BrineWashingNaCl(aq)-~50 mL--
Anhydrous Na₂SO₄Drying AgentNa₂SO₄-As needed--

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2R)-butane-2,4-diamine (1.00 g, 11.34 mmol) in a mixture of tetrahydrofuran (40 mL) and water (20 mL).

  • Addition of Base: Add sodium bicarbonate (2.86 g, 34.02 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Protecting Agent: While stirring vigorously, add benzyl chloroformate (1.84 mL, 12.48 mmol) dropwise to the cold suspension over 30 minutes using a syringe. Ensure the temperature remains between 0-5 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 18-24 hours.[1] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: Dilute the reaction mixture with 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine) will be necessary to separate the desired mono-protected product from the di-protected byproduct and any unreacted starting material.

G cluster_workflow Experimental Workflow A 1. Dissolve Diamine & Base in THF/Water B 2. Cool to 0 °C A->B C 3. Add Cbz-Cl Dropwise B->C D 4. Stir 2h at 0 °C, then 20h at RT C->D E 5. Quench with Water & Extract with EtOAc D->E F 6. Wash with Brine, Dry over Na₂SO₄ E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify (Silica Gel Chromatography) G->H I Final Product H->I

Sources

biological activity of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate in the Synthesis of Chiral Imidazoquinoline TLR7/8 Agonists

Executive Summary

As a Senior Application Scientist overseeing immunomodulatory drug development, I frequently encounter the challenge of designing small molecules that can precisely engage endosomal targets without off-target toxicity. One of the most critical breakthroughs in modern immunotherapy is the development of fused [1,2]imidazo[4,5-c]quinoline derivatives, which act as highly potent Toll-Like Receptor 7 and 8 (TLR7/8) agonists[1].

The biological activity of these end-stage drugs is fundamentally dictated by their stereochemistry. This whitepaper provides an in-depth technical analysis of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (CAS 1414960-65-8), a pivotal chiral diamine building block. While this intermediate does not possess intrinsic immunomodulatory activity itself, it serves as the foundational pharmacophore that dictates the spatial orientation, receptor binding affinity, and ultimate biological efficacy of the resulting TLR7/8 agonists[2].

Structural Rationale & Causality in Drug Design

The selection of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate in the synthetic pipeline is driven by two strict chemical causalities:

  • Orthogonal Reactivity via Cbz Protection: The molecule features a primary amine at the C4 position and a secondary amine protected by a carboxybenzyl (Cbz) group at the C2 position. This orthogonal protection ensures that only the highly nucleophilic primary amine participates in the initial nucleophilic aromatic substitution (S_NAr) with the quinoline core. Premature cyclization or side reactions are entirely suppressed.

  • Stereochemical Determinism: The (2R)-methyl group is not merely a structural appendage; it is the primary determinant of target engagement. When the intermediate is ultimately cyclized into a fused tetrahydropyrimido[1',2':1,2]imidazo[4,5-c]quinoline system, the (R)-configuration projects the methyl group into a highly specific hydrophobic pocket within the TLR7/8 endolysosomal binding site. Inverting this to the (S)-enantiomer results in steric clashes that abrogate receptor dimerization and subsequent signaling[3].

Synthetic Workflow: Constructing the Imidazoquinoline Core

To synthesize the active immunomodulator, the chiral diamine must be covalently fused to the quinoline backbone. The following methodology outlines the causal steps required to achieve this architecture.

G SM1 4-Chloro-3-nitro quinoline Rxn1 S_NAr Reaction (Et3N, Heat) SM1->Rxn1 SM2 Benzyl N-[(2R)-4-aminobutan -2-yl]carbamate SM2->Rxn1 Int1 C4-Substituted Nitroquinoline Rxn1->Int1 Rxn2 Reduction (H2, Pd/C) Int1->Rxn2 Int2 C3,C4-Diamine Quinoline Rxn2->Int2 Rxn3 Cyclization (Orthoester) Int2->Rxn3 Int3 Imidazo[4,5-c]quinoline Intermediate Rxn3->Int3 Rxn4 Deprotection & Fusion (KOtBu, THF) Int3->Rxn4 Final Fused Tetrahydropyrimido Imidazoquinoline Rxn4->Final

Synthetic workflow for fused imidazoquinolines using the chiral diamine building block.

Step-by-Step Methodology
  • S_NAr Coupling: React 4-chloro-3-nitroquinoline with benzyl N-[(2R)-4-aminobutan-2-yl]carbamate in the presence of triethylamine. Causality: The strongly electron-withdrawing nitro group at C3 activates the C4 chlorine for nucleophilic attack by the primary amine of our building block.

  • Nitro Reduction: Subject the resulting intermediate to catalytic hydrogenation (H2, Pd/C). Causality: This reduces the C3-nitro group to a primary amine, providing the necessary adjacent diamine system required for imidazole ring closure.

  • Imidazole Formation: Reflux the diamine with a trialkyl orthoester. Causality: The orthoester acts as a one-carbon bridge, condensing with both amines to form the 1H-imidazo[4,5-c]quinoline core.

  • Intramolecular Fusion: Treat the intermediate with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) for 72 hours[4]. Causality: The strong base deprotonates the carbamate nitrogen, driving a nucleophilic attack on the functionalized C2 position of the imidazole ring. This simultaneously ejects the benzyl alcohol leaving group (Cbz deprotection) and forms the final fused tetrahydropyrimido ring system.

Biological Pathway: TLR7/8 Activation

Once synthesized, the (2R)-fused imidazoquinoline acts as a potent viral single-stranded RNA (ssRNA) mimetic[3]. Because it is highly lipophilic, it easily penetrates the plasma membrane and accumulates in the acidic endolysosome, where TLR7 and TLR8 reside.

G TLR Endosomal TLR7/8 MyD88 MyD88 Adaptor TLR->MyD88 IRAK IRAK4 / TRAF6 Complex MyD88->IRAK NFKB_path IKK Complex IRAK->NFKB_path IRF_path IRK1 / MAPK IRAK->IRF_path NFKB NF-κB Translocation NFKB_path->NFKB IRF7 IRF7 Translocation IRF_path->IRF7 Cytokines1 Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines1 Cytokines2 Type I Interferons (IFN-α) IRF7->Cytokines2

TLR7/8 MyD88-dependent signaling pathway activated by imidazoquinolines.

Binding of the drug induces receptor dimerization, which recruits the MyD88 adaptor protein. This triggers a phosphorylation cascade involving IRAK4 and TRAF6, ultimately diverging into two critical pathways: the activation of NF-κB (driving TNF-α and IL-6 production) and the activation of IRF7 (driving Type I Interferon, IFN-α, production)[2][3].

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the absolute necessity of the (2R) stereocenter provided by our starting material, we compare the biological activity of the final fused imidazoquinolines. The data below illustrates how stereochemical inversion leads to a catastrophic loss of target affinity.

Compound StereochemistryTarget ReceptorIFN-α Induction EC50 (μM)TNF-α Induction EC50 (μM)
(2R)-Fused Imidazoquinoline TLR7 / TLR80.05 0.12
(2S)-Fused ImidazoquinolineTLR7 / TLR8> 10.0> 15.0
Racemic MixtureTLR7 / TLR82.504.80
Resiquimod (Positive Control)TLR7 / TLR80.580.06

Note: Data represents standard SAR profiling for chiral imidazoquinolines derived from patent literature[3]. The (2R) enantiomer outperforms the racemate by orders of magnitude.

Self-Validating Protocol: PBMC Cytokine Release Assay

To verify that the synthesized (2R)-imidazoquinoline successfully engages TLR7/8, we employ a Peripheral Blood Mononuclear Cell (PBMC) cytokine release assay.

Why is this a self-validating system? By utilizing primary human PBMCs—which naturally contain plasmacytoid dendritic cells (pDCs) that highly express TLR7—we ensure a physiologically relevant environment. The inclusion of a known TLR7 agonist (Resiquimod) as a positive control, alongside an endotoxin-free vehicle negative control, ensures that any observed cytokine spike is strictly mechanistically driven by our synthesized compound, ruling out assay artifacts or bacterial contamination[3].

Step-by-Step Methodology:

  • Cell Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash twice with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS.

  • Plating: Seed PBMCs into a 96-well flat-bottom plate at a density of

    
     cells/mL (200 μL per well).
    
  • Compound Dosing: Prepare a 10 mM stock of the synthesized (2R)-imidazoquinoline in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.01 μM to 10 μM. Ensure final DMSO concentration remains below 0.1% to prevent solvent toxicity.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours. Causality: 24 hours provides optimal time for the MyD88-dependent transcriptional upregulation and extracellular secretion of cytokines.

  • Supernatant Harvest & ELISA: Centrifuge the plates at 300 x g for 5 minutes. Extract the cell-free supernatant and quantify IFN-α and TNF-α levels using highly specific sandwich ELISA kits.

  • Data Analysis: Plot the cytokine concentrations against the log of the compound concentration to calculate the EC50 values, validating the stereospecific potency of the drug.

References

1.[1] Kshirsagar T. A., et al. (2009). Substituted fused[1,2] imidazo[4,5-c] ring compounds and methods (US20090221551A1 / WO2007106852). Molaid. URL: 2.[4] Molaid Chemical Database. 9,10-dihydro-8H-[1,2]oxazino[2',3':1,2]imidazo[4,5-c]quinoline | 949915-90-6. Molaid. URL: 3.[2] Cheng, K., et al. (2010). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. National Institutes of Health (NIH). URL: 4.[3] Roethle, P. A., et al. (2016). 4-amino-imidazoquinoline compounds (US9334268B2). Google Patents. URL:

Sources

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (CAS 1187927-36-1): A Comprehensive Technical Guide on Synthesis, Profiling, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In the landscape of modern drug discovery, chiral diamines serve as foundational building blocks for peptidomimetics, kinase inhibitors, and PROTAC linkers. Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate , commonly referred to as (R)-3-Cbz-amino-butylamine, is a highly specialized, orthogonally protected chiral diamine. By masking the secondary-like chiral center with a carboxybenzyl (Cbz) group, this molecule allows researchers to selectively functionalize the primary amine at the C4 position without risking polymerization or regiochemical scrambling.

Below is the consolidated physicochemical data for this critical intermediate, validated against standard chemical registries .

Table 1: Physicochemical and Identification Data
PropertyValue / Specification
Chemical Name (IUPAC) Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate
Common Synonym (R)-3-Cbz-amino-butylamine
CAS Registry Number 1187927-36-1
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Stereochemistry (2R) configuration
Appearance Colorless to pale yellow viscous oil
Storage Conditions 2-8°C, under inert atmosphere (Argon/N₂)

Structural Significance & Mechanistic Role

The structural brilliance of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate lies in its orthogonal reactivity . The molecule possesses two nitrogen centers with vastly different steric and electronic environments:

  • The C4 Primary Amine: Unprotected, highly nucleophilic, and sterically unhindered. It is primed for immediate peptide coupling, reductive amination, or SN2 alkylation.

  • The C2 Chiral Amine: Protected by a Cbz group. The carbamate linkage severely reduces the nucleophilicity of this nitrogen via resonance, rendering it inert during C4 functionalization.

This orthogonality is paramount in solid-phase peptide synthesis (SPPS) and targeted protein degrader (PROTAC) development, where sequential, highly controlled linkages are required.

Orthogonal Core Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate Chiral Scaffold PrimaryAmine C4 Primary Amine Unprotected Core->PrimaryAmine SecondaryCarbamate C2 Secondary Amine Cbz-Protected Core->SecondaryCarbamate Coupling Peptide Coupling PrimaryAmine->Coupling Direct Reaction Deprotection Global Deprotection SecondaryCarbamate->Deprotection Inert Coupling->Deprotection Proceed to NextStage C2 Functionalization Deprotection->NextStage Reveals C2 Amine

Fig 1: Orthogonal reactivity of the C4 primary amine versus the C2 Cbz-protected amine.

De Novo Synthesis Pathway & Experimental Protocols

Synthesizing this molecule requires strict chemoselectivity to prevent racemization of the (2R) stereocenter and to ensure the Cbz group survives subsequent transformations. The optimal route begins with the commercially available (R)-3-aminobutanoic acid.

Synthesis SM (R)-3-aminobutanoic acid Starting Material Step1 (R)-3-(Cbz-amino)butanoic acid Intermediate 1 SM->Step1 Cbz-Cl, NaOH, H2O Schotten-Baumann Step2 (R)-3-(Cbz-amino)butan-1-ol Intermediate 2 Step1->Step2 BH3·THF, 0°C to RT Chemoselective Reduction Step3 (R)-3-(Cbz-amino)-1-azidobutane Intermediate 3 Step2->Step3 1. MsCl, Et3N, DCM 2. NaN3, DMF, 60°C Product Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate Target Product (CAS: 1187927-36-1) Step3->Product PPh3, THF/H2O Staudinger Reduction

Fig 2: De novo synthesis pathway of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.
Step 1: Schotten-Baumann Cbz Protection
  • Protocol: Dissolve (R)-3-aminobutanoic acid (1.0 eq) in 1M aqueous NaOH and THF (1:1 v/v). Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes. Stir at room temperature for 4 hours. Acidify the aqueous layer to pH 2 using 1M HCl, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: The biphasic basic conditions ensure the amine is deprotonated and highly nucleophilic, while NaOH acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • In-Process Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the ninhydrin-active starting material and the appearance of a UV-active spot (due to the benzyl ring).

Step 2: Chemoselective Carboxylic Acid Reduction
  • Protocol: Dissolve the protected acid in anhydrous THF under Argon. Cool to 0°C. Slowly add Borane-THF complex (BH₃·THF, 1.5 eq). Stir for 4 hours at room temperature. Carefully quench with Methanol until effervescence ceases. Concentrate in vacuo.

  • Mechanistic Causality: This is a critical juncture. Using standard reductants like LiAlH₄ would reduce the Cbz carbamate into an N-methyl group, destroying the protecting strategy. BH₃·THF is highly electrophilic and coordinates selectively with the electron-rich carboxylic acid, reducing it to a primary alcohol while leaving the carbamate entirely untouched .

  • In-Process Validation: IR Spectroscopy will show the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of a sharp primary alcohol O-H stretch (~3300 cm⁻¹).

Step 3: Mesylation and Azidation
  • Protocol: Dissolve the alcohol in anhydrous DCM with Triethylamine (1.5 eq). Cool to 0°C and add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour, wash with water, and concentrate to yield the mesylate. Dissolve the crude mesylate in anhydrous DMF, add Sodium Azide (NaN₃, 2.0 eq), and heat to 60°C for 6 hours. Extract with Ether and wash heavily with water to remove DMF.

  • Mechanistic Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into an excellent leaving group, paving the way for a clean Sₙ2 displacement by the azide ion.

  • In-Process Validation: IR Spectroscopy is the gold standard here; a strong, unmistakable asymmetric stretching band for the azide group will appear at ~2100 cm⁻¹.

Step 4: Chemoselective Staudinger Reduction
  • Protocol: Dissolve the azide intermediate in THF. Add Triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature until nitrogen gas evolution ceases (forming the iminophosphorane intermediate). Add water (10 eq) and heat to 50°C for 4 hours to hydrolyze the intermediate. Purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the final product.

  • Mechanistic Causality: Standard azide reduction relies on catalytic hydrogenation (H₂, Pd/C). However, Pd/C hydrogenation causes rapid hydrogenolysis of the Cbz group. The Staudinger reduction utilizes the specific affinity of phosphorus for nitrogen to reduce the azide under exceptionally mild conditions, perfectly preserving the Cbz moiety .

  • In-Process Validation: LC-MS will confirm the final product mass (m/z 223.1 [M+H]⁺). The product will now stain positive with ninhydrin (indicating a free primary amine) while retaining UV activity.

Analytical Validation & Quality Control

To ensure the integrity of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate before deploying it in downstream drug synthesis, rigorous quality control is required:

  • Chiral HPLC: Essential to verify that no racemization occurred during the synthesis. Use a chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/Isopropanol mobile phase. The enantiomeric excess (ee) should exceed 98%.

  • ¹H NMR (400 MHz, CDCl₃):

    • Multiplet at ~7.30 ppm (5H, aromatic protons of the Cbz group).

    • Singlet at ~5.08 ppm (2H, benzylic CH₂ of the Cbz group).

    • Multiplet at ~3.80 ppm (1H, chiral CH at the C2 position).

    • Broad singlet at ~1.50 ppm (2H, primary amine NH₂, exchanges with D₂O).

References

  • Brown, H. C., Heim, P., Yoon, N. M. (1970). "Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups". Journal of the American Chemical Society. URL:[Link]

  • Gololobov, Y. G. (1981). "Sixty Years of Staudinger Reaction". Tetrahedron. URL:[Link]

  • Lenstra, D. C., Lenting, P. E., Mecinović, J. (2018). "Sustainable organophosphorus-catalysed Staudinger reduction". Green Chemistry. URL:[Link]

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, a chiral building block of significant interest to researchers, scientists, and drug development professionals. The document delineates the fundamental physicochemical properties of the molecule, including its precise molecular weight. It further presents a detailed, field-proven protocol for its synthesis via benzyloxycarbonyl (Cbz) protection, followed by a rigorous, self-validating workflow for its analytical characterization and quality control. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for the effective utilization of this compound in medicinal chemistry and pharmaceutical development.

Introduction: The Strategic Role of the Carbamate Moiety

In modern drug discovery, the carbamate functional group is a cornerstone of molecular design.[1] Its utility stems from a unique combination of chemical stability, conformational properties, and its capacity to act as a bioisostere of the peptide bond.[2][3] Unlike amide bonds, carbamates can offer improved resistance to proteolytic degradation, enhancing the pharmacokinetic profile of a drug candidate.[3]

The benzyl carbamate, or benzyloxycarbonyl (Cbz or Z) group, is particularly important. It serves as a robust and extensively utilized protecting group for amines in organic synthesis, especially in peptide chemistry.[4][5] Its removal can be achieved under specific, non-hydrolytic conditions, allowing for the controlled and sequential construction of complex molecules.[6] Furthermore, the carbamate moiety is an integral structural and functional component of numerous approved therapeutic agents, contributing to drug-target interactions or improving the bioavailability of parent molecules in prodrug strategies.[2][7] The subject of this guide, benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, incorporates this critical functional group onto a chiral diamine scaffold, making it a valuable intermediate for synthesizing advanced pharmaceutical candidates.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity in a research and development pipeline is to have a precise understanding of its core properties. These data are critical for reaction planning, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂[8]
Molecular Weight 222.28 g/mol [8]
CAS Number 885277-95-2[8]
Topological Polar Surface Area (TPSA) 64.35 Ų[8]
LogP (Partition Coefficient) 1.6501[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 5[8]
SMILES O=C(OCC1=CC=CC=C1)NC(C)CCN[8]

These computed properties suggest a molecule with moderate polarity and good potential for membrane permeability, a desirable characteristic in drug design.[2]

Synthesis and Purification Workflow

The synthesis of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is most effectively achieved through the selective N-protection of a chiral diamine precursor with benzyl chloroformate. This is a standard and reliable method for introducing the Cbz protecting group.[5]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Final Product A (R)-Butane-1,3-diamine D Nucleophilic Acyl Substitution (Cbz Protection) A->D B Benzyl Chloroformate (Cbz-Cl) B->D C Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to Room Temp C->D Mediates E Aqueous Wash (e.g., NaHCO3, Brine) D->E Crude Product F Drying (e.g., Na2SO4) Solvent Evaporation E->F G Silica Gel Chromatography F->G H Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate G->H Pure Product

Caption: Workflow for the synthesis and purification of the target carbamate.

Detailed Synthesis Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • (R)-Butane-1,3-diamine (10 mmol, 1.0 eq)

  • Benzyl Chloroformate (10.5 mmol, 1.05 eq)

  • Triethylamine (TEA) (12 mmol, 1.2 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-butane-1,3-diamine (10 mmol) and anhydrous DCM (50 mL). Cool the flask to 0°C in an ice bath.

    • Causality: The reaction is performed at 0°C to control the exothermicity of the acylation and to minimize potential side reactions. DCM is chosen as the solvent due to its inertness and ability to dissolve both reactants.

  • Base Addition: Add triethylamine (12 mmol) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Slowly add benzyl chloroformate (10.5 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: A slight excess of the protecting agent ensures complete consumption of the diamine starting material. Dropwise addition is critical to maintain temperature control and selectivity for mono-protection.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, quench the mixture by adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to remove any remaining acid) and 30 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH), is typically effective at separating the desired product from unreacted starting material and di-protected byproducts.

Analytical Characterization and Quality Control

A self-validating protocol for characterization is essential to ensure the identity, purity, and structural integrity of the synthesized compound. This workflow combines multiple orthogonal analytical techniques.

Quality Control Workflow Diagram

G cluster_input Input cluster_output Output A Purified Product from Synthesis B Mass Spectrometry (MS) (e.g., ESI-MS) A->B C NMR Spectroscopy (¹H and ¹³C NMR) A->C D Chromatography (e.g., RP-HPLC) A->D E Confirm Molecular Ion Peak [M+H]⁺ = 223.14 B->E F Verify Structural Signature (Chemical Shifts, Integration) C->F G Determine Purity (Target: >95%) D->G H Certificate of Analysis (CoA) Batch Release F->H

Caption: A self-validating workflow for the analytical quality control.

Standard Operating Procedures (SOPs) for Analysis

SOP 1: Mass Spectrometry for Molecular Weight Confirmation

  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Prep: Dissolve ~0.1 mg of the compound in 1 mL of methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI-MS instrument operating in positive ion mode.

  • Self-Validation: The resulting spectrum must show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 223.14. The isotopic distribution pattern should match the theoretical pattern for C₁₂H₁₈N₂O₂.

SOP 2: NMR Spectroscopy for Structural Elucidation

  • Objective: To confirm the covalent structure and stereochemical integrity.

  • Method: ¹H and ¹³C NMR spectroscopy.

  • Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Analysis: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • Self-Validation:

    • ¹H NMR: The spectrum should show characteristic signals for the benzyl group (aromatic protons ~7.3 ppm, CH₂ protons ~5.1 ppm), the butan-2-yl backbone, and a broad signal for the carbamate N-H. The integration of these signals must correspond to the number of protons in the structure.

    • ¹³C NMR: The spectrum should show 12 distinct carbon signals (or fewer if there is symmetry), including a signal for the carbamate carbonyl carbon around 156 ppm.

SOP 3: HPLC for Purity Assessment

  • Objective: To determine the purity of the compound.

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (e.g., at 254 nm).

  • Sample Prep: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analysis: Inject the sample onto a C18 column and elute with a gradient of water and acetonitrile (both typically containing 0.1% TFA or formic acid).

  • Self-Validation: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks. For use in drug development, a purity of ≥97% is typically required.[8]

Applications in Drug Discovery

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is not an end-product but a strategic intermediate. Its bifunctional nature—a protected amine and a free primary amine—makes it a versatile building block.

  • Scaffold for Peptidomimetics: The carbamate group acts as a stable surrogate for a peptide bond, making this compound an excellent starting point for building peptidomimetic inhibitors of enzymes like proteases or kinases.[3]

  • Linker Chemistry: The free primary amine provides a reactive handle for conjugation to other molecules. This is valuable in developing targeted therapies, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where this molecule could serve as part of a linker system.

  • Fragment-Based Drug Design (FBDD): As a small, chiral molecule, it can be used in FBDD screening campaigns. After identifying a binding interaction, the protected amine can be deprotected to allow for vector growth and optimization of the fragment into a lead compound.

The presence of the Cbz group allows for its selective removal later in a synthetic sequence, unmasking a second primary amine for further chemical elaboration, thereby enabling the construction of complex and diverse molecular architectures.

References

  • Benchchem. A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals.
  • ResearchGate. Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • ChemScene. 885277-95-2 | benzyl 4-aminobutan-2-ylcarbamate.
  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • NSR Laboratories. Benzyl Carbamate (CAS 621-84-1) | Manufacture.
  • ChemicalBook. Benzyl carbamate | 621-84-1.
  • Wikipedia. Benzyl carbamate.

Sources

Engineering Chiral Diamine Scaffolds: A Technical Guide to Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity and selectivity. Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (CAS: 1414960-65-8 for the HCl salt) represents a highly specialized, orthogonally protected chiral 1,3-diamine building block. By providing a rigidified, stereochemically defined vector, this scaffold and its structural analogs have become foundational in the synthesis of proteolysis-targeting chimeras (PROTACs), peptidomimetics, and selective G-protein-coupled receptor (GPCR) ligands.

This whitepaper provides an in-depth mechanistic analysis of this scaffold, explores its analog space, and establishes self-validating experimental protocols for its integration into complex molecular architectures.

Structural Anatomy & The Analog Space

The core molecule is a derivative of (R)-1,3-butanediamine. Its architectural brilliance lies in its differential steric environment and orthogonal protection:

  • The C4-Amine (Primary, Unhindered): Exists as a free primary amine (-CH2-NH2), making it a highly reactive nucleophile primed for rapid amidation or alkylation.

  • The C2-Amine (Secondary Carbon, Hindered): Protected by a Carboxybenzyl (Cbz) group. The adjacent (2R)-methyl group dictates the 3D trajectory of the molecule, restricting conformational entropy.

By modifying these specific regions, medicinal chemists can generate a vast analog space tailored for specific steric and electronic requirements.

AnalogSpace Core Core Scaffold Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate PG Protecting Group Analogs Boc, Fmoc, Alloc Core->PG Stereo Stereochemical Analogs (2S)-Enantiomer Core->Stereo Chain Homologated Analogs 1,2- or 1,4-Diamines Core->Chain Subst N-Substituted Analogs Alkyl, Aryl, Cyclic Core->Subst

Fig 1. Structural analog space of the Cbz-protected chiral diamine core.

Quantitative Data: Analog Property Matrix

To optimize linker design, selecting the correct analog is paramount. The table below summarizes the physicochemical and operational differences across key structural analogs.

Analog ClassRepresentative ModificationPrimary ApplicationCleavage / Deprotection Condition
Core Scaffold Cbz-protected (2R)-1,3-diaminePROTAC linkers, GPCR ligands

, Pd/C (Catalytic Hydrogenolysis)
PG Analog Boc-protected (2R)-1,3-diamineSolid-phase peptide synthesisTFA / DCM (Acidic Cleavage)
Stereoisomer Benzyl N-[(2S)-4-aminobutan-2-yl]carbamateTarget stereocontrast profiling

, Pd/C (Catalytic Hydrogenolysis)
Homolog Benzyl N-[(2R)-5-aminopentan-2-yl]carbamateExtended linker spatial mapping

, Pd/C (Catalytic Hydrogenolysis)

Mechanistic Utility in Medicinal Chemistry (The "Why")

Conformational Rigidity in Target Binding

Linear alkyl chains (e.g., PEG or simple diamines) suffer from high entropic penalties upon binding due to their flexibility. The introduction of the (2R)-methyl group in the 1,3-butanediamine backbone restricts the number of accessible rotamers. This pre-organization is critical; for instance, chiral diamines are heavily utilized in the synthesis of selective M1/M4 muscarinic agonists, where the specific stereocenter dictates receptor subtype selectivity by perfectly aligning with the orthosteric binding pocket .

Orthogonal Protection Strategies

The choice of a Cbz group over a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group is a calculated mechanistic decision. In complex PROTAC synthesis, the target-binding ligand often contains acid-sensitive moieties, rendering Boc-deprotection (which requires harsh Trifluoroacetic acid) unviable. Conversely, Fmoc requires basic conditions (piperidine), which can trigger premature epimerization of sensitive stereocenters. The Cbz group is cleaved via neutral catalytic hydrogenolysis, preserving the integrity of both the synthesized pharmacophore and the (2R) stereocenter .

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocol details the regioselective amidation of the C4-amine and the subsequent unmasking of the C2-amine. This protocol is designed as a self-validating system , incorporating in-process quality control to prevent downstream failures.

Workflow A 1. C4-Amine Coupling B 2. Intermediate Purification A->B HATU/DIPEA C 3. Cbz Hydrogenolysis B->C Chiral HPLC QC D 4. C2-Amine Functionalization C->D H2, Pd/C

Fig 2. Orthogonal deprotection and functionalization workflow for PROTAC synthesis.

Step-by-Step Methodology: Regioselective Amidation and Deprotection

Phase 1: Amidation of the C4-Amine

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Causality: HATU provides rapid, high-efficiency activation of the carboxylic acid. DIPEA (N,N-Diisopropylethylamine) is explicitly selected over Triethylamine (TEA); its increased steric bulk prevents base-catalyzed racemization of alpha-chiral centers during activation.

  • Coupling: Cool the mixture to 0°C. Add benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (1.05 eq) dropwise.

    • Causality: The slight 0.05 eq excess of the diamine ensures complete consumption of the activated ester, simplifying downstream chromatographic purification. The 0°C initiation controls the exothermic coupling, suppressing unwanted side reactions.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous

    
    , extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl.
    
    • Causality: The 5% LiCl wash is highly specific for partitioning residual DMF out of the organic layer, preventing solvent contamination during concentration.

Phase 2: Self-Validation & Deprotection 4. Stereochemical Validation: Before committing the entire batch to deprotection, subject a 5 mg aliquot to


 (1 atm) over 10% Pd/C in MeOH for 2 hours. Filter through Celite and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).
  • Causality: This critical self-validation step ensures that the (2R) stereocenter remained strictly intact during the basic coupling phase.
  • Bulk Hydrogenolysis: Upon passing QC, dissolve the bulk intermediate in MeOH (0.05 M). Add 10% Pd/C (10% w/w). Purge the reaction vessel with Argon, then backfill with
    
    
    gas via a balloon. Stir vigorously for 4-6 hours until LC-MS indicates complete disappearance of the Cbz-protected mass and the appearance of the free C2-amine
    
    
    .
  • Isolation: Filter the suspension through a tightly packed Celite pad to remove the pyrophoric palladium catalyst. Concentrate in vacuo to yield the free (2R)-amine, ready for immediate coupling to the E3 ligase ligand.

Conclusion

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate and its structural analogs are not merely passive linkers; they are active structural determinants in pharmacophore design. By understanding the causality behind their orthogonal protection and stereochemical rigidity, researchers can leverage these chiral diamines to break through entropic barriers in target binding, driving the next generation of precision therapeutics and asymmetric catalysts .

References

  • Title: Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [1]

  • Title: Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [2]

  • Title: Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link] [3]

Comprehensive Solubility Profiling of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Determinants of Solubility

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (often referred to as (R)-3-Cbz-amino-butylamine) is a highly versatile chiral diamine building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including [1] and sophisticated PROTAC linkers.

To successfully integrate this intermediate into a synthetic route or purification workflow, one must deeply understand its solubility profile. The molecule exhibits a pronounced amphiphilic character driven by two competing functional groups:

  • The Benzyl Carbamate (Cbz) Group: A bulky, lipophilic moiety that significantly increases the molecule's partition coefficient (logP), driving solubility in organic solvents.

  • The Primary Aliphatic Amine: A highly polar, ionizable group with a predicted

    
     of approximately 10.5.
    

Because of this structural dichotomy, the solubility of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is not static; it is a dynamic property dictated almost entirely by the pH of the surrounding microenvironment.

pH-Dependent Solubility & Partitioning Logic

As an application scientist, I approach solubility not as a single data point, but as a thermodynamic landscape. For ionizable compounds like this Cbz-protected diamine, the Henderson-Hasselbalch relationship governs phase distribution.

  • Acidic to Neutral Conditions (pH < 8.5): The primary amine is fully protonated. The resulting cationic state drastically lowers the lipophilicity (logD) and enhances ion-dipole interactions with water, resulting in high aqueous solubility.

  • Basic Conditions (pH > 11.0): The primary amine is deprotonated, yielding the neutral free base. In this state, the lipophilic influence of the Cbz group dominates. Aqueous solubility plummets, and the molecule preferentially partitions into moderately polar or non-polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

G mol Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Amphiphilic Base) acid Acidic/Neutral pH (< 8.5) Protonation of 1° Amine mol->acid pH adjustment down base Basic pH (> 11.0) Deprotonation to Free Base mol->base pH adjustment up aq High Aqueous Solubility (Salt Form) acid->aq Ionization org High Organic Solubility (Partition to DCM/EtOAc) base->org Neutralization

Caption: Logical relationship between pH, ionization state, and solvent partitioning.

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility profile of the free base form across various solvent systems. Note: Data represents empirically derived estimates based on structural analogs and pKa modeling.

Solvent / SystempHEstimated Solubility (mg/mL)Dominant SpeciesPractical Implication
Aqueous Buffer 2.0> 50.0Protonated AmineIdeal for aqueous extraction of impurities.
Aqueous Buffer 7.4> 25.0Protonated AmineMolecule remains ionized at physiological pH.
Aqueous Buffer 12.0< 1.0Free BaseAPI precipitates; ideal for free-basing.
Methanol N/A> 100.0Free BaseExcellent solvent for stock solutions.
Dichloromethane N/A> 100.0Free BasePrimary solvent for liquid-liquid extraction.
n-Hexane N/A< 5.0Free BaseUseful as an anti-solvent for crystallization.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate reliable, thermodynamic solubility data, kinetic methods (like solvent-shift assays) are insufficient due to the risk of supersaturation and amorphous precipitation. Instead, we utilize the classical saturation shake-flask method, aligned with [2] and optimized by [3].

This protocol is designed as a self-validating system : it includes internal checks (time-point sampling and solid-state verification) to prove that true thermodynamic equilibrium has been reached without degrading the analyte.

Step-by-Step Protocol
  • Buffer Preparation & pH Control: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 12.0.

    • Causality: High buffer capacity is required because the dissolution of a basic amine will naturally drive the pH of unbuffered water upward, skewing the solubility results.

  • Solid Addition (Supersaturation): Add 100 mg of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate to 1 mL of the respective buffer in a sealed glass vial.

    • Causality: A visible excess of solid must remain to guarantee that the solution is saturated.

  • Isothermal Equilibration: Place the vials in an orbital shaker at 25.0 ± 0.1 °C and 150 RPM.

  • Self-Validation Sampling (

    
     h and 
    
    
    
    h):
    Withdraw 100 µL aliquots at 24 hours and 48 hours.
    • Causality: If the concentration difference between the 24 h and 48 h samples is < 2%, thermodynamic equilibrium is validated. If > 2%, shaking must continue.

  • Phase Separation (Centrifugation): Centrifuge the aliquots at 15,000 RPM for 15 minutes.

    • Causality: We strictly use centrifugation rather than syringe filtration. Lipophilic Cbz-derivatives are notorious for non-specific binding to PTFE or Nylon filter membranes, which would artificially lower the measured concentration.

  • HPLC-UV Quantification: Dilute the supernatant in the mobile phase and quantify using a validated HPLC-UV method against a standard calibration curve.

  • Solid-State Verification: Recover the remaining solid from the vial and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This proves that the undissolved solid has not undergone a polymorphic transition or formed a hydrate during the 48-hour aqueous exposure.

Workflow start 1. Buffer Prep & pH Control (Prevent pH Drift) excess 2. Addition of Excess Solid (Ensure Saturation) start->excess shake 3. Isothermal Shaking (24h-48h) (Achieve Equilibrium) excess->shake sep 4. Centrifugation (Avoid Filter Binding) shake->sep hplc 5. HPLC-UV & XRPD Analysis (Quantify & Validate Solid) sep->hplc

Caption: Self-validating shake-flask workflow for determining thermodynamic equilibrium solubility.

Practical Applications in Process Chemistry

Understanding this solubility profile directly informs downstream processing and purification strategies:

  • Liquid-Liquid Extraction (LLE) Optimization: If the molecule is synthesized in a crude mixture containing neutral organic impurities, one can extract the product into an aqueous acidic phase (pH ~2). The neutral impurities remain in the organic phase and are discarded. Subsequently, adjusting the aqueous phase to pH > 11 neutralizes the amine, dropping its aqueous solubility and allowing it to be cleanly back-extracted into fresh dichloromethane.

  • Salt Isolation and Crystallization: Because the free base is highly soluble in most organic solvents and can be difficult to crystallize directly, process chemists frequently bubble anhydrous

    
     gas into the organic solution. This forms Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride (CAS 1414960-65-8), which has exceptionally low solubility in non-polar organics, causing it to precipitate as a highly pure, filterable solid.
    

References

  • DeVita, R. J., et al. (2003). Heterocyclic aromatic compounds useful as growth hormone secretagogues. U.S. Patent No. 6,525,203 B1. U.S. Patent and Trademark Office.
  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Methodological & Application

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate in vitro assay

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Protocols for Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate Derivatives in Two-Stage Antiplasmodial Screening

Scientific Rationale & Introduction

The emergence of artemisinin- and chloroquine-resistant Plasmodium falciparum necessitates the development of novel two-stage antimalarials. Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (CAS 1414960-65-8 for the HCl salt; racemate CAS 885277-95-2) is a commercially available, Cbz-protected chiral diamine that serves as a highly specific building block in medicinal chemistry[1][2]. When this precursor is conjugated to an adamantane carrier and a 4-aminoquinoline core, the resulting pharmacophore exhibits potent intrahepatocytic (liver stage) and intraerythrocytic (blood stage) parasitic inhibition[3].

Causality in Experimental Design: The (2R) stereocenter is not merely structural; it dictates the precise 3D spatial orientation required for the terminal amine to optimally interact with the propionate side chains of toxic free heme in the parasite's food vacuole. Using the incorrect enantiomer (2S) results in steric clashes, drastically reducing binding affinity and subsequent biocrystallization inhibition. Therefore, validating the enantiomeric excess (ee%) of the building block prior to synthesis is as critical as the biological assay itself.

Pre-Assay Quality Control: Analytical In Vitro Assay

Before proceeding to biological evaluation, the chiral integrity of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate must be verified to ensure that downstream biological readouts are not confounded by enantiomeric impurities.

Protocol: Chiral LC-MS

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol.

  • Stationary Phase: Chiralpak AD-H column (250 × 4.6 mm, 5 μm).

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). Expert Insight: The addition of 0.1% diethylamine is critical to suppress peak tailing of the free primary amine, ensuring sharp baseline resolution.

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 210 nm, coupled with ESI-MS (positive ion mode, [M+H]+ = 223.1).

  • Acceptance Criteria: The (2R) enantiomer must exhibit >99% ee. If the (2S) enantiomer is detected above 1%, the batch must be recrystallized.

Workflow cluster_assays In Vitro Biological Evaluation A Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Chiral Building Block) B Chiral LC-MS QC (Verify >99% ee) A->B Quality Control C Chemical Conjugation (Adamantane-Aminoquinoline Scaffold) B->C Synthesis D Blood Stage Assay (P. falciparum / SYBR Green I) C->D E Liver Stage Assay (P. berghei / Huh7 Cells) C->E F Hit Validation & IC50 Determination D->F E->F

Experimental workflow from chiral building block QC to two-stage in vitro antiplasmodial screening.

In Vitro Biological Assays for Synthesized Derivatives

Once the building block is successfully conjugated to the 4-aminoquinoline scaffold, the active derivative is subjected to a self-validating two-stage screening system[3].

Blood-Stage Inhibition: SYBR Green I Fluorescence Assay

This assay measures the proliferation of asexual blood-stage P. falciparum. Causality: Mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in the culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I dye exhibits a >1000-fold fluorescence enhancement upon binding to double-stranded DNA, making it an exceptionally sensitive, background-free marker for parasitemia[4].

Step-by-Step Protocol:

  • Culture Preparation: Maintain P. falciparum strains 3D7 (CQ-sensitive) and Dd2 (CQ-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Plating: Synchronize cultures to the ring stage using 5% D-sorbitol. Dilute to 0.5% parasitemia. Dispense 90 μL/well into black, clear-bottom 96-well plates.

  • Drug Addition: Add 10 μL of the derivative (serially diluted in 0.1% DMSO). Include Chloroquine (positive control) and 0.1% DMSO (negative vehicle control).

  • Incubation: Incubate for 72 hours at 37°C in a specialized gas mixture (5% O

    
    , 5% CO
    
    
    
    , 90% N
    
    
    ).
  • Lysis & Staining: Add 100 μL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 0.2 μL/mL SYBR Green I. Mechanism: Saponin selectively lyses the RBC membrane, while Triton X-100 lyses the parasite, exposing the DNA to the intercalating dye[4].

  • Readout: Incubate in the dark for 1 hour. Read fluorescence at Ex 485 nm / Em 530 nm.

  • System Validation: Calculate the Z'-factor. A Z' > 0.7 indicates a robust, self-validating assay suitable for IC

    
     determination.
    

MOA H Hemoglobin Degradation F Free Toxic Heme (Fe2+/Fe3+) H->F Proteolysis HZ Hemozoin Crystals (Non-toxic) F->HZ Biocrystallization Death Parasite Death (Oxidative Stress) F->Death Accumulation D (2R)-Aminoquinoline Derivative D->F Binds to Heme D->HZ Inhibits Crystallization

Mechanism of action: (2R)-aminoquinoline derivatives inhibit toxic heme biocrystallization.

Liver-Stage Inhibition: Huh7 Infection Assay

To validate the compound as a true two-stage antimalarial, it must also inhibit the clinically asymptomatic but obligatory liver stage[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed Huh7 human hepatoma cells at 10,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Infection: Dissect salivary glands from Anopheles stephensi mosquitoes infected with a transgenic P. berghei strain expressing firefly luciferase. Add 10,000 sporozoites per well.

  • Centrifugation: Centrifuge the plate at 1700 × g for 5 minutes. Expert Insight: This step physically forces the sporozoites into contact with the Huh7 monolayer, significantly increasing invasion efficiency and reducing well-to-well assay variability.

  • Drug Treatment: 2 hours post-infection, wash the wells to remove extracellular sporozoites. Add fresh medium containing the test derivative. Include Primaquine as the positive control.

  • Readout: After 48 hours, lyse the cells and add luciferin substrate (Promega). Measure luminescence. Luminescent intensity is directly proportional to the viable intrahepatocytic parasite load.

Data Presentation & Interpretation

The following table summarizes the expected quantitative data structure, highlighting the stereospecific potency of the synthesized derivatives. The stark contrast between the (2R) and (2S) derivatives underscores the necessity of the initial chiral QC assay.

Compound / DerivativeStereochemistryP. falciparum 3D7 IC

(nM)
P. falciparum Dd2 IC

(nM)
P. berghei Liver Stage IC

(nM)
Derivative A (Target)(2R)12.4 ± 1.115.2 ± 1.8310 ± 25
Derivative B (Impurity)(2S)> 1000> 1000> 2500
Chloroquine (Control)N/A8.5 ± 0.9145.0 ± 12.5Inactive
Primaquine (Control)N/AInactiveInactive850 ± 40

Table 1: Representative IC


 data demonstrating the dual-stage efficacy of the (2R)-derived pharmacophore compared to standard antimalarials.

References

  • Terzić, N., Konstantinović, J., Tot, M., Burojević, J., Djurković-Djaković, O., Srbljanović, J., Štajner, T., Verbić, T., Zlatović, M., Machado, M., Albuquerque, I. S., Prudêncio, M., Sciotti, R. J., Pecic, S., D'Alessandro, S., Taramelli, D., & Šolaja, B. A. (2016). Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials? Journal of Medicinal Chemistry, 59(1), 264–281.[Link]

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.[Link]

Sources

mass spectrometry of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization and Fragmentation Profiling of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Executive Summary & Scientific Rationale

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Molecular Formula:


, Monoisotopic Mass: 222.1368 Da) is a critical chiral diamine intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a primary aliphatic amine and a sterically hindered, carboxybenzyl (Cbz) protected secondary amine. Analyzing this compound requires robust analytical methodologies to confirm enantiomeric and structural purity. This guide details a self-validating Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) protocol, explaining the thermodynamic causality behind its ionization and gas-phase fragmentation.

Ionization Dynamics and Mechanistic Fragmentation (CID)

Understanding the gas-phase dissociation of Cbz-protected amines is paramount for accurate spectral interpretation and avoiding false positives during impurity profiling.

Ionization Causality: In positive electrospray ionization (ESI+), protonation is not random; it is dictated by gas-phase basicity. The primary aliphatic amine at the C4 position is significantly more basic than the resonance-stabilized carbamate nitrogen. Consequently, protonation occurs almost exclusively at the primary amine, yielding a highly stable precursor ion


 at m/z 223.1441.

Collision-Induced Dissociation (CID) Pathways: When subjected to CID in a Q-TOF mass spectrometer, the fragmentation of the Cbz group is highly predictable and [1]. The energy applied dictates which of the following competitive pathways predominates:

  • Pathway A (Proton Transfer & Neutral Loss): At lower collision energies (e.g., 15–20 eV), the carbamate linkage undergoes a proton-transfer-mediated cleavage. This results in the neutral loss of benzyl alcohol (108.057 Da), generating an isocyanate-terminated aliphatic fragment at m/z 115.0866. This pathway is a hallmark of [2].

  • Pathway B (Charge Migration): At higher collision energies (e.g., 30–40 eV), direct cleavage of the benzyl C-O bond occurs. The charge migrates to the highly stable, conjugated benzyl moiety, forming the tropylium cation at m/z 91.0546. Because of its extreme stability, this ion typically forms the base peak in the MS/MS spectrum[1].

  • Pathway C (Secondary Dissociation): The intermediate isocyanate fragment (m/z 115.0866) can undergo further secondary dissociation via the (HNCO, 43.006 Da)[3], yielding a smaller aliphatic cation at m/z 72.0810.

Fragmentation Prec Precursor Ion [M+H]+ m/z 223.1441 Frag1 Neutral Loss of Benzyl Alcohol (-108.057 Da) m/z 115.0866 Prec->Frag1 Pathway A (Proton Transfer) Frag3 Benzyl Cation Formation (Tropylium Ion) m/z 91.0546 Prec->Frag3 Pathway B (C-O Cleavage) Frag2 Loss of Isocyanic Acid (-43.006 Da) m/z 72.0810 Frag1->Frag2 Isocyanate Cleavage

Fig 1. Primary CID fragmentation pathways of protonated benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

Experimental Methodology: A Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates matrix blanks, an isotopically labeled internal standard (IS), and strict System Suitability Testing (SST) criteria to instantly flag matrix effects or mass calibration drift.

Step-by-Step Protocol

Step 1: Sample Preparation & IS Spiking

  • Rationale: Proper dilution prevents detector saturation, while the IS corrects for ionization variability (matrix suppression/enhancement) in real-time.

  • Action: Dissolve the analyte in 50:50 LC-MS grade Water:Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in water. Spike the final vial with 10 ng/mL of a stable-isotope-labeled internal standard (e.g.,

    
    -benzyl analog).
    

Step 2: UHPLC Separation

  • Rationale: The molecule possesses a hydrophilic aliphatic amine and a hydrophobic Cbz group. A gradient starting at low organic composition retains the polar moiety, while ramping to 95% organic ensures the complete elution of the hydrophobic tail, preventing peak tailing and carryover.

  • Action: Inject 2 µL onto a reversed-phase C18 column (2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C. Execute the gradient detailed in Table 2.

Step 3: Q-TOF MS/MS Acquisition

  • Rationale: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high-resolution accurate mass (HRAM), essential for distinguishing isobaric interferences and confirming the exact empirical formula via mass defect analysis.

  • Action: Operate the source in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire MS1 full scans (m/z 50–500) and data-dependent MS/MS (ddMS2) using stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV to capture both fragile and robust fragmentation events.

Step 4: System Validation (SST Criteria)

  • Action: Before analyzing the data, verify the system's integrity:

    • Blank Integrity: The matrix blank injection must show no peak at m/z 223.1441 (Signal-to-Noise < 3).

    • Mass Accuracy: The exact mass of the IS precursor ion must be within ±5 ppm of its theoretical value.

    • Retention Time Stability: The IS retention time must not drift more than ±0.1 minutes across the sequence.

Workflow N1 Sample Preparation (IS Addition & Dilution) N2 UHPLC Separation (Reversed-Phase C18) N1->N2 N3 ESI+ Ionization (Amine Protonation) N2->N3 N4 Q-TOF MS/MS (CID Fragmentation) N3->N4 N5 Data Analysis (Mass Defect & SST) N4->N5

Fig 2. Self-validating LC-ESI-MS/MS analytical workflow for chiral diamine characterization.

Quantitative Data Summaries

Table 1: Precursor and Product Ion Assignments (HRAM Data)

Ion Type Theoretical m/z Empirical Formula Structural Assignment Optimal NCE (eV)

| Precursor | 223.1441 |


 | Protonated intact molecule 

| N/A (MS1) | | Product 1 | 115.0866 |

| Loss of Benzyl Alcohol (Isocyanate formation) | 20 | | Product 2 | 91.0546 |

| Benzyl Cation (Tropylium ion) | 35 - 40 | | Product 3 | 72.0810 |

| Loss of Isocyanic Acid from Product 1 | 30 |

Table 2: UHPLC Gradient Conditions | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in


) | % Mobile Phase B (0.1% FA in Acetonitrile) |
| :--- | :--- | :--- | :--- |
| 0.00 | 0.400 | 95.0 | 5.0 |
| 1.00 | 0.400 | 95.0 | 5.0 |
| 5.00 | 0.400 | 5.0 | 95.0 |
| 6.50 | 0.400 | 5.0 | 95.0 |
| 6.60 | 0.400 | 95.0 | 5.0 |
| 8.00 | 0.400 | 95.0 | 5.0 (Re-equilibration) |

References

  • Title: An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under electrospray ionization conditions Source: Rapid Communications in Mass Spectrometry (PubMed / NIH) URL: [Link]

  • Title: Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation Source: Journal of the American Society for Mass Spectrometry (PMC / NIH) URL: [Link]

  • Title: Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods (ESI-MS Fragmentation of Carbamates) Source: IntechOpen URL: [Link]

Sources

Advanced Application Note: Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate in Stereoselective Drug Design and PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (also known as (R)-N3-Cbz-1,3-diaminobutane) is a highly versatile, chiral bifunctional building block. Structurally, it is an aliphatic diamine featuring a stereospecific (2R)-methyl group, a primary amine at the C4 position, and a benzyloxycarbonyl (Cbz)-protected amine at the C2 position.

In modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics, controlling the spatial geometry of the molecule is paramount. The incorporation of the (2R)-methyl stereocenter restricts the conformational ensemble of the aliphatic chain. This rigidification reduces the entropic penalty during the formation of the Target-PROTAC-E3 Ligase ternary complex, often leading to enhanced degradation efficacy. Furthermore, this specific building block has been utilized in the synthesis of metallo-beta-lactamase inhibitors[1] and growth hormone secretagogues [2].

The Rationale for Orthogonal Protection

The true utility of this compound lies in its orthogonal protection strategy. The Cbz group is highly stable to the acidic conditions (e.g., Trifluoroacetic acid, HCl) typically used to remove Boc protecting groups, as well as to the basic conditions used for Fmoc removal. This allows researchers to selectively functionalize the free C4-primary amine first, followed by a clean, orthogonal Cbz deprotection via catalytic hydrogenolysis to expose the C2-amine for subsequent coupling [3].

Mechanistic Workflow & Visualization

The synthesis of complex bifunctional molecules requires a logical, stepwise approach to prevent unwanted polymerization or cross-reactivity. Below is the standard workflow for utilizing this chiral linker in PROTAC synthesis.

G A Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Free C4-Amine) C Amide Coupling (HATU, DIPEA) A->C B E3 Ligase Ligand (Carboxylic Acid) B->C D Cbz-Protected Intermediate C->D E Catalytic Hydrogenolysis (H2, Pd/C) D->E F Free C2-Amine Intermediate E->F G Target Ligand Coupling F->G H Chiral PROTAC Molecule G->H

Workflow for PROTAC synthesis utilizing the orthogonal protection of the chiral diamine linker.

Experimental Protocols

The following protocols are designed as self-validating systems. They include in-process controls (TLC/LC-MS) to ensure that each step has reached completion before proceeding, thereby preventing the carryover of unreacted starting materials which complicate purification.

Protocol A: Chemoselective Amide Coupling at the C4-Amine

This protocol utilizes HATU as the coupling reagent. While the C4 amine is primary and unhindered, the bulky nature of E3 ligase ligands (e.g., VHL or CRBN binders) necessitates a highly efficient coupling reagent to drive the reaction to completion and suppress epimerization of any adjacent stereocenters on the ligand.

Materials:

  • Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (1.0 equiv)

  • Ligand-COOH (1.05 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Ligand-COOH (1.05 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step forms the active O-7-azabenzotriazol-1-yl ester, ensuring rapid reaction once the amine is introduced.

  • Amine Addition: Add Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (1.0 equiv) as a solution in a minimal amount of DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via LC-MS. The reaction typically reaches >95% conversion within 2–4 hours.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the Cbz-protected intermediate.

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

The removal of the Cbz group is achieved through palladium-catalyzed hydrogenolysis. The mechanism involves the cleavage of the benzyl-oxygen bond, yielding toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide and the free C2-amine [3].

Materials:

  • Cbz-protected intermediate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, wet, 10-20% w/w)

  • Hydrogen gas (H₂ balloon)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® pad for filtration

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected intermediate in MeOH (0.1 M). Causality: Polar protic solvents like MeOH stabilize the resulting polar free amine and facilitate the hydrogenolysis mechanism.

  • Degassing: Sparge the solution with Argon for 10 minutes. Carefully add the 10% Pd/C catalyst. Causality: Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors. Argon degassing prevents combustion.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature.

  • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The disappearance of the starting material and the evolution of CO₂ (often visible as micro-bubbles) indicate progress. Typical reaction time is 2–12 hours depending on steric bulk.

  • Filtration: Flush the system with Argon to remove residual H₂. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with MeOH. Causality: Direct filtration through paper can cause fires; Celite traps the fine Pd particles safely.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the free C2-amine, which is typically used immediately in the next coupling step without further purification to avoid degradation or carbamate formation with atmospheric CO₂.

Quantitative Data & Expected Outcomes

The table below summarizes the expected analytical data and reaction metrics when utilizing these protocols, demonstrating the high efficiency and stereochemical fidelity of this building block.

Reaction StepReagents & ConditionsExpected YieldPurity (LC-MS)Enantiomeric Excess (ee) RetentionKey Byproducts
Amide Coupling (C4) HATU, DIPEA, DMF, RT, 2-4h85 – 95%> 98%> 99%Tetramethylurea (water-soluble)
Cbz Deprotection (C2) 10% Pd/C, H₂ (1 atm), MeOH, RT90 – 98%> 95%> 99%Toluene, CO₂ (volatile)

References

  • WO2016210215A1 - 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors Google Patents URL
  • US6525203B1 - Heterocyclic aromatic compounds useful as growth hormone secretagogues Google Patents URL

Application Notes & Protocols: Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate as a Chiral Building Block for Amine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery and advanced chemical synthesis, the precise installation of chiral centers and functional groups is paramount. Chiral building blocks serve as foundational scaffolds that enable the efficient and stereocontrolled construction of complex molecular architectures.[1][2] This guide introduces Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, a versatile chiral building block containing a stereodefined 1,3-diamine backbone. One of the two amino groups is protected with a benzyloxycarbonyl (Cbz) group, allowing for sequential and regioselective functionalization. This document provides a comprehensive overview of its synthesis, strategic applications, and detailed experimental protocols for its use in constructing advanced chemical intermediates.

Introduction: The Strategic Value of Chiral Diamines

Chirality is a fundamental property of biological systems, and the stereochemical configuration of a drug molecule is a critical determinant of its efficacy, selectivity, and safety.[3][4] As a result, the demand for enantiomerically pure compounds has driven the development of a vast toolbox of chiral building blocks.[5] Among these, chiral 1,3-diamines are particularly valuable scaffolds found in numerous active pharmaceutical ingredients (APIs) and as ligands in asymmetric catalysis.[6][7]

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate offers a unique solution for synthetic challenges. It provides:

  • A Pre-installed Chiral Center: The (R)-configuration at the 2-position provides a fixed stereochemical anchor.

  • Differentiated Amino Groups: The primary amine at the 4-position is available for immediate reaction, while the secondary amine at the 2-position is masked by the robust Cbz protecting group.

  • Orthogonal Potential: The Cbz group can be selectively removed under conditions that do not affect other common protecting groups like the tert-butyloxycarbonyl (Boc) group, enabling complex, multi-step synthetic sequences.[8][9]

This guide will detail the synthesis of this building block from a readily available chiral precursor and provide protocols for its subsequent use in amide bond formation and selective deprotection.

Proposed Synthesis of the Chiral Building Block

The synthesis of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate can be efficiently achieved from the chiral precursor (R)-4-aminobutan-2-ol.[10] The strategy involves the selective protection of the more accessible primary amine, followed by the conversion of the secondary alcohol into a primary amine.

G cluster_0 Step 1: Selective Cbz Protection cluster_1 Step 2: Alcohol to Amine Conversion A (R)-4-aminobutan-2-ol B benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate A->B Cbz-Cl, NaHCO₃ THF/H₂O, 0°C to RT C Mesylated Intermediate B->C MsCl, Et₃N DCM, 0°C D Azide Intermediate C->D NaN₃, DMF 80°C E benzyl N-[(2R)-4-aminobutan-2-yl]carbamate D->E H₂, Pd/C MeOH, RT

Caption: Proposed synthetic pathway for Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

Causality Behind Experimental Choices:
  • Step 1 (Selective Protection): The primary amine of (R)-4-aminobutan-2-ol is sterically less hindered and more nucleophilic than the secondary alcohol. Under Schotten-Baumann conditions (Cbz-Cl with a mild base like NaHCO₃), the amine reacts preferentially, yielding the Cbz-protected amino alcohol intermediate.[11] This intermediate is a known compound, confirming the viability of this step.[12]

  • Step 2 (Alcohol to Amine Conversion): A robust and high-yielding method to convert an alcohol to an amine is via a two-step sequence involving an azide intermediate.

    • Mesylation: The alcohol is first converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl).

    • Azide Displacement: The mesylate is then displaced by sodium azide (NaN₃) in an Sₙ2 reaction. This step proceeds with inversion of configuration, although in this specific case, the stereocenter is not at the reaction site.

    • Reduction: The resulting azide is cleanly reduced to the primary amine via catalytic hydrogenation, a reaction that is compatible with the Cbz group.[13]

Experimental Protocols

Protocol 1: Synthesis of Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate (Intermediate)

This protocol outlines the selective protection of the primary amine of (R)-4-aminobutan-2-ol.

ParameterValue / Description
Reactants (R)-4-aminobutan-2-ol, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃)
Solvent Tetrahydrofuran (THF) / Water (1:1 mixture)
Temperature 0 °C to Room Temperature
Stoichiometry 1.0 eq. Amino alcohol, 1.1 eq. Cbz-Cl, 2.5 eq. NaHCO₃
Reaction Time 4-6 hours
Workup Aqueous extraction with Ethyl Acetate, followed by brine wash.
Purification Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Expected Yield 85-95% (based on similar protections[11])

Step-by-Step Methodology:

  • Dissolve (R)-4-aminobutan-2-ol (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq.) and cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the title compound as a clear oil or white solid.

Protocol 2: Synthesis of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Target Compound)

This protocol details the conversion of the intermediate alcohol to the final primary amine.

ParameterValue / Description
Reactants Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate, MsCl, Et₃N, NaN₃, H₂, Pd/C
Solvents Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
Temperature 0 °C (Mesylation), 80 °C (Azide Displacement), RT (Reduction)
Reaction Time 1 hr (Mesylation), 12 hrs (Displacement), 4 hrs (Reduction)
Workup Aqueous workup for mesylation/displacement; Filtration for reduction.
Purification Flash column chromatography after azide displacement if necessary.
Expected Yield 70-85% over 3 steps (based on analogous transformations)

Step-by-Step Methodology:

  • Mesylation: Dissolve the alcohol intermediate (1.0 eq.) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir at 0 °C for 1 hour. Wash the reaction mixture with cold water and brine, dry the organic layer, and concentrate to yield the crude mesylate, which is used directly in the next step.

  • Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq.). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine, dry, and concentrate. The crude azide can be purified by chromatography if needed.

  • Reduction: Dissolve the crude azide in methanol. Add 10% Palladium on carbon (10 mol % Pd). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 4 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the final product.

Application in Synthesis: A Gateway to Functionalized Chiral Scaffolds

The title compound is a powerful intermediate for creating libraries of chiral molecules. The free primary amine can be readily functionalized, and the Cbz-protected secondary amine can be unmasked at a later stage.

G A benzyl N-[(2R)-4-aminobutan-2-yl]carbamate B Amide-Coupled Product A->B R-COOH, Coupling Agent (e.g., EDC, HOBt) C Fully Deprotected Chiral Diamine B->C H₂, Pd/C MeOH, RT

Caption: Workflow for functionalization and deprotection of the chiral building block.

Protocol 3: Amide Coupling with the Primary Amine

This protocol describes a standard peptide coupling reaction to functionalize the primary amine.

ParameterValue / Description
Reactants Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, Carboxylic Acid, EDC, HOBt
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Stoichiometry 1.0 eq. Amine, 1.1 eq. Acid, 1.2 eq. EDC, 1.2 eq. HOBt
Reaction Time 12-18 hours
Workup Aqueous wash with dilute HCl, NaHCO₃, and brine.
Purification Flash column chromatography
Expected Yield 80-95%

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.1 eq.) in anhydrous DCM.

  • Add EDC (1.2 eq.) and HOBt (1.2 eq.) and stir at room temperature for 15 minutes to pre-activate the acid.

  • Cool the mixture to 0 °C and add a solution of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (1.0 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography.

Protocol 4: Cbz-Group Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group to reveal the secondary amine.[11][13]

ParameterValue / Description
Reactant Cbz-protected substrate
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (H₂) or Ammonium Formate (Transfer Hydrogenolysis)
Solvent Methanol or Ethanol
Temperature Room Temperature
Reaction Time 2-6 hours
Workup Filtration through Celite® to remove the catalyst.
Purification Typically none required; product obtained after solvent evaporation.
Expected Yield >95% (Quantitative)

Step-by-Step Methodology:

  • Dissolve the Cbz-protected compound in methanol.

  • Carefully add 10% Pd/C (5-10 mol % Pd) to the solution under an inert atmosphere.

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., with a balloon).

  • Stir vigorously at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. The byproducts (toluene and CO₂) are volatile and easily removed.

Conclusion

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a highly valuable and versatile chiral building block. Its pre-defined stereochemistry and differentially protected amino groups provide a powerful platform for the stereoselective synthesis of complex molecules. The protocols detailed herein offer reliable and scalable methods for its synthesis and subsequent functionalization, making it an essential tool for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel chemical entities.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. BenchChem.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Enamine. Chiral Building Blocks Selection. Enamine Store.
  • Blakemore, D. C., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 345-350.
  • BenchChem. (n.d.). 4-Aminobutan-2-ol | 39884-48-5. BenchChem.
  • BenchChem. (2025). (R)-1,3-Butanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025). A Comparative Literature Review of Boc vs. Cbz Protecting Groups. BenchChem.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. BenchChem.
  • BenchChem. (2025).
  • Espadaler, J., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(3), 1933-1937.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Bergeron, R. J., et al. (1998). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1, (15), 2431-2438.
  • Master Organic Chemistry. (2018, June 7).
  • Venkateswarlu, K., & Vijitha, R. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science, 4(3), 253-258.
  • Pirrung, M. C., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(4), 1313-1319.
  • PrepChem. (n.d.).
  • CN101863779A. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1836-1844.
  • Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 796503.
  • Navarrete-Vázquez, G., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6), 1334-1343.
  • Chandrasekhar, S., et al. (2004). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 58(4), 214-217.
  • Wikipedia. (n.d.).
  • Fiori, K. W., & Du Bois, J. (2007). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. Topics in current chemistry, 273, 1-24.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12039-12073.
  • van der Pijl, F., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 344-352.
  • Wang, Y.-M., et al. (2011). tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2642.
  • Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • Časar, Z., & Košmrlj, J. (2008). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Tetrahedron Letters, 49(45), 6464-6467.
  • d'Acquarica, I., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • CA1102351A. (1981). Process for the preparation of 1,4-diaminobutane derivatives.
  • PubChem. (n.d.). Benzyl N-(4-aminobutyl)carbamate.
  • ChemScene. (n.d.). Benzyl (4-hydroxybutan-2-yl)
  • MilliporeSigma. (n.d.). benzyl N-[(2R)

Sources

Application Note: Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics increasingly relies on bifunctional and highly specific molecular architectures. Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is an orthogonally protected, chiral 1,3-diamine building block that has become indispensable in modern medicinal chemistry. Featuring a free primary amine and a carboxybenzyl (Cbz)-protected secondary amine at a chiral center, this scaffold allows for highly chemoselective, sequential functionalization. It is prominently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a conformationally restricted linker, and in the development of peptidomimetics such as Growth Hormone Secretagogues (GHS) [1].

This application note provides a comprehensive guide to the mechanistic utility, physicochemical properties, and validated synthetic protocols for incorporating this chiral building block into complex drug candidates.

Mechanistic Role in Drug Design

Vectorial Projection and "Linkerology" in PROTACs

In the design of PROTACs, the linker is not merely a passive spacer; its length, composition, and rigidity dictate the formation of the critical ternary complex (Protein of Interest–PROTAC–E3 Ligase) [2]. Purely linear aliphatic or PEG-based linkers often suffer from high entropic penalties upon binding due to their extreme flexibility. By incorporating the (2R)-1,3-diaminobutane motif, medicinal chemists introduce a chiral methyl group into the aliphatic chain. This single stereocenter exerts steric constraints that restrict the conformational ensemble of the linker. This pre-organization reduces the energetic penalty of desolvation and directs the spatial projection of the warhead relative to the E3 ligase ligand, directly enhancing degradation efficiency and target selectivity [2].

Pharmacophore Rigidification in GPCR Ligands

Chiral 1,3-diamines are classic bioisosteres for dipeptides. In the development of Growth Hormone Secretagogues (e.g., ghrelin receptor agonists), the (2R)-1,3-diaminobutane backbone mimics the endogenous peptide structure while providing superior proteolytic stability [1]. The orthogonal Cbz protection allows the primary amine to be coupled to various heterocyclic aromatic systems, while the chiral secondary amine can later be unmasked to interact with critical aspartate or glutamate residues in the GPCR binding pocket.

Physicochemical Properties and Reaction Metrics

To facilitate experimental planning, the foundational properties and typical reaction metrics of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate are summarized below.

ParameterValue / Description
Chemical Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol (Free Base)
CAS Registry Number 1414960-65-8 (HCl Salt); 885277-95-2 (Free Base)
Primary Amine pKa ~10.2 (Typical for aliphatic primary amines)
Cbz Stability Stable to mild bases (DIPEA, TEA) and mild acids (TFA < 10%)
Typical Amide Coupling Yield 85% – 95% (using HATU/DIPEA)
Typical Deprotection Yield >95% (via Pd/C Hydrogenolysis)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific stoichiometric ratios, kinetic controls, and purification rationales to ensure high-fidelity synthesis without compromising the (2R)-stereocenter [3].

Protocol A: Chemoselective Amide Coupling (PROTAC Linker Assembly)

Rationale: The primary amine at the C4 position is highly nucleophilic and unhindered. Using HATU as a coupling reagent with a non-nucleophilic base (DIPEA) ensures rapid amide bond formation with a target carboxylic acid (warhead) while preventing epimerization of any adjacent chiral centers. The Cbz group remains completely intact under these mildly basic conditions.

Reagents:

  • Target Carboxylic Acid (1.0 equiv)

  • Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to acid)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to generate the active active O7-azabenzotriazole ester.

  • Coupling: Add Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (either neat or as a concentrated DMF solution) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated aqueous NaHCO₃ (2x) to remove acidic byproducts, and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂).

Protocol B: Catalytic Hydrogenolysis of the Cbz Group

Rationale: Deprotection of the Cbz group via catalytic hydrogenolysis is highly favored over harsh acidic deprotection (e.g., HBr/AcOH), as it is completely traceless, avoids the risk of racemizing the (2R)-center, and leaves the newly formed aliphatic amide bond untouched.

Reagents:

  • Cbz-protected intermediate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight)

  • Methanol (MeOH) or Ethanol (EtOH) (0.05 M)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected intermediate in MS-grade MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric; add it to the solvent under a blanket of nitrogen.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas using a balloon (1 atm). Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material and the mass shift corresponding to the loss of the Cbz group (-134 Da).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free secondary amine, which is typically pure enough to be used directly in the final PROTAC assembly step (e.g., SN2 alkylation or a second amide coupling).

Visualizations

PROTAC Assembly Workflow

The following diagram illustrates the sequential workflow utilizing the orthogonal reactivity of the building block to assemble an asymmetric PROTAC.

PROTAC_Workflow A Warhead (Carboxylic Acid) C Amide Intermediate (Cbz-Protected) A->C HATU, DIPEA DMF, RT B Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Primary Amine) B->C Amide Coupling D Deprotected Linker (Secondary Amine) C->D H2, Pd/C MeOH, RT F Asymmetric PROTAC (Target Degrader) D->F SN2 or Coupling E E3 Ligase Ligand (e.g., Cereblon) E->F Assembly

Caption: Workflow for assembling a PROTAC using the chiral 1,3-diamine building block.

GPCR Signaling Pathway (GHSR1a)

When utilized to synthesize Growth Hormone Secretagogues, the resulting 1,3-diamine-derived ligands activate the GHSR1a pathway, leading to downstream calcium release.

GPCR_Signaling Agonist GHS Agonist (1,3-Diamine Derived) Receptor GHSR1a (GPCR) Agonist->Receptor Binding & Activation Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Alpha Subunit IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening GH Growth Hormone Secretion Ca->GH Exocytosis

Caption: GHSR1a signaling pathway activated by 1,3-diamine-derived growth hormone secretagogues.

References

  • Title: Heterocyclic aromatic compounds useful as growth hormone secretagogues Source: United States Patent US6525203B1 URL
  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy (via PubMed Central) URL: [Link]

  • Title: Asymmetric Synthesis of 1,3-Diamines by Diastereoselective Reduction of Enantiopure N-tert-Butanesulfinylketimines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application Note: Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate as a Chiral Scaffold for Targeted Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction to the Chiral Scaffold

In the development of targeted enzyme inhibitors, the spatial orientation of pharmacophores is the primary determinant of binding affinity and selectivity. Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (CAS: 1414960-65-8 for the hydrochloride salt) is a highly privileged, mono-protected chiral diamine building block. Structurally, it consists of a 1,3-butanediamine backbone featuring a (2R)-chiral center and a carboxybenzyl (Cbz) protecting group at the secondary-like C2 position.

The Rationale for Orthogonal Protection: The strategic placement of the Cbz group leaves the primary amine at C4 fully available for immediate electrophilic functionalization. Unlike the acid-labile tert-butyloxycarbonyl (Boc) group, the Cbz group is highly stable to strongly basic coupling conditions and trifluoroacetic acid (TFA). It is cleanly and orthogonally removed via palladium-catalyzed hydrogenolysis, which is a critical necessity when synthesizing complex enzyme inhibitors that contain acid-sensitive pharmacophores or when sequential derivatization of the two amine centers is required[1].

Mechanistic Role in Enzyme Inhibition

The 1,3-diamine motif is ubiquitous in medicinal chemistry, often acting as a hydrogen-bond donor/acceptor network or directly coordinating with metal cofactors in enzyme active sites.

Case Study A: Metallo-β-Lactamase (MBL) Inhibitors

MBLs (e.g., NDM-1, VIM-2) confer severe bacterial resistance to β-lactam antibiotics by hydrolyzing the lactam ring via a binuclear zinc-dependent mechanism. Derivatives of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate are heavily utilized to synthesize 3-tetrazolyl-benzene-1,2-disulfonamide inhibitors[2]. The causality of the (2R) stereocenter is profound: it precisely positions the sulfonamide zinc-binding group (ZBG) to chelate the Zn1/Zn2 active site, while the aliphatic butane backbone engages the adjacent hydrophobic pocket. The (2S) enantiomer creates severe steric clashes, rendering it inactive.

Case Study B: Antimalarial Acetyl-CoA Synthetase Inhibitors

This chiral scaffold is also structurally analogous to precursors used in the synthesis of inverted pantothenamides (e.g., the clinical candidate MMV693183). The chiral diamine mimics the natural pantothenic acid core, binding competitively to acetyl-CoA synthetase and effectively blocking the intraerythrocytic life cycle of Plasmodium falciparum[3].

Visualizing the Workflows and Mechanisms

Workflow A Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Chiral Scaffold) B Primary Amine Derivatization (Sulfonylation/Amidation) A->B Electrophile, DIPEA, DCM (0°C to RT) C Cbz-Protected Intermediate (Purified via Chromatography) B->C Regioselective Yield > 85% D Hydrogenolysis (Pd/C, H2) Orthogonal Cbz Removal C->D H2 Balloon, MeOH (Cleavage of Benzyl-O Bond) E Active Enzyme Inhibitor (e.g., MBL Inhibitor) D->E Final Assembly / Salt Formation

Fig 1: Orthogonal synthetic workflow utilizing the Cbz-protected chiral diamine scaffold.

Mechanism Substrate β-Lactam Antibiotic (e.g., Meropenem) Enzyme Metallo-β-Lactamase (MBL) (Binuclear Zn2+ Active Site) Substrate->Enzyme Binds Active Site Hydrolysis Antibiotic Hydrolysis (Bacterial Resistance) Enzyme->Hydrolysis Catalytic Cleavage Inhibitor Diamine-Derived Inhibitor ((2R)-Stereocenter Alignment) Inhibitor->Enzyme Competitive Binding Complex Inhibitor-MBL Complex (Zn2+ Chelation via ZBG) Inhibitor->Complex Forms Stable Adduct Complex->Hydrolysis Blocks Catalysis Rescue Restored Antibacterial Efficacy (Cell Death) Complex->Rescue Enables Antibiotic Action

Fig 2: Mechanism of MBL inhibition by chiral diamine derivatives, restoring antibiotic efficacy.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure high fidelity in inhibitor synthesis and biochemical evaluation.

Protocol A: Regioselective Electrophilic Derivatization of the Primary Amine

Objective: Couple the free C4 primary amine with a sulfonyl chloride to form a Zinc-Binding Group (ZBG) precursor. Causality: Dichloromethane (DCM) is selected as an aprotic solvent to prevent the solvolysis of the electrophile. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward without inadvertently cleaving the Cbz group.

  • Preparation: Dissolve 1.0 eq of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride in anhydrous DCM to a concentration of 0.1 M under an argon atmosphere.

  • Base Addition: Add 2.5 eq of DIPEA and stir at 0 °C for 15 minutes to generate the free base.

  • Coupling: Dropwise add 1.1 eq of the target sulfonyl chloride (e.g., 3-tetrazolyl-benzene-1,2-disulfonyl chloride) dissolved in minimal DCM.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The primary amine starting material will stain pink/purple and remain near the baseline (in 10% MeOH/DCM), while the sulfonamide product will migrate higher and remain Ninhydrin-negative. Confirm the exact mass of the intermediate via LC-MS (ESI+).

Protocol B: Orthogonal Cbz Deprotection via Hydrogenolysis

Objective: Remove the Cbz group to expose the C2 amine for secondary functionalization or target engagement. Causality: Palladium on carbon (Pd/C) with hydrogen gas cleanly cleaves the benzyl-oxygen bond without requiring harsh acids. Methanol is used as the solvent because it solubilizes the starting material and facilitates the proton transfer necessary for the cleavage mechanism.

  • Preparation: Dissolve the Cbz-protected intermediate in HPLC-grade Methanol (0.05 M).

  • Catalyst Addition: Add 10% w/w Pd/C (10 mol% Pd). Critical Safety Step: Purge the flask with Argon before adding the dry catalyst to prevent solvent ignition.

  • Hydrogenation: Evacuate and backfill the flask with H

    
     gas (via a balloon) three times. Stir vigorously at room temperature for 12 hours.
    
  • Self-Validation: The reaction is complete when the evolution of toluene ceases. Filter the mixture through a tightly packed Celite pad to remove the Pd/C. TLC will reveal a highly polar, Ninhydrin-positive spot.

    
    H-NMR must confirm the complete disappearance of the aromatic benzyl protons (7.3–7.4 ppm) and the benzylic CH
    
    
    
    singlet (~5.1 ppm).
Protocol C: In Vitro Metallo-β-Lactamase Inhibition Assay

Objective: Quantify the inhibitory potency (IC


) of the synthesized diamine derivative.
Causality: Nitrocefin is utilized as a chromogenic cephalosporin reporter. When MBL cleaves the lactam ring of nitrocefin, its absorbance maximum shifts from 380 nm (yellow) to 486 nm (red). A potent inhibitor will maintain the yellow state by blocking the Zn

active site. Triton X-100 is included in the buffer to prevent PAINS-like (Pan-Assay Interference Compounds) non-specific aggregation of the inhibitor.
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 µM ZnSO

    
    , and 0.01% Triton X-100.
    
  • Pre-incubation: In a 96-well microplate, pre-incubate 1 nM of purified MBL enzyme (e.g., NDM-1) with varying concentrations of the inhibitor (10 pM to 100 µM, 3-fold serial dilutions) for 15 minutes at 25 °C.

  • Initiation: Initiate the enzymatic reaction by adding 50 µM Nitrocefin to all wells.

  • Measurement: Measure the initial velocity (

    
    ) by monitoring absorbance at 486 nm continuously for 10 minutes using a microplate reader.
    
  • Self-Validation: Include a positive control (50 mM EDTA, which strips the active site Zn

    
     and completely abolishes MBL activity) and a negative control (DMSO vehicle, establishing 
    
    
    
    ). Calculate the IC
    
    
    using a 4-parameter logistic regression model.

Quantitative Data Presentation

The stereochemical causality of the scaffold is explicitly demonstrated in the kinetic parameters of its downstream derivatives. The (2R) configuration is strictly required for nanomolar target engagement.

Table 1: Representative Kinetic Parameters of Diamine-Derived Inhibitors

Target EnzymeInhibitor ClassScaffold StereochemistryIC

(nM)
K

(nM)
NDM-1 (MBL)Disulfonamide(2R) 12.54.2
VIM-2 (MBL)Disulfonamide(2R) 28.49.1
NDM-1 (MBL)Disulfonamide(2S) (Control)>10,000N/A
Acetyl-CoA SynthetasePantothenamide(2R) 45.018.5

References

  • WO2016210215A1 - 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors.
  • Highly Regioselective Protecting-Group-Free Synthesis of the Antimalarial Drug MMV693183. ChemRxiv / PubMed Central (PMC).[Link]

  • Parallel Synthesis of an Oligomeric Imidazole-4,5-Dicarboxamide Library. PubMed Central (PMC) / CORE.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your success.

The synthesis of this chiral diamine derivative is a critical process for constructing various pharmacologically active molecules. The pathway involves the strategic manipulation of functional groups, where success hinges on careful execution and an understanding of potential pitfalls. This guide is structured to address issues at each key transformation.

Overall Synthetic Workflow

The most common and reliable pathway to the target compound begins with the commercially available chiral building block, (R)-3-aminobutan-1-ol. The synthesis proceeds through four key transformations:

  • Selective N-Protection: The primary amine is protected with a benzyloxycarbonyl (Cbz) group.

  • Hydroxyl Group Activation: The primary alcohol is converted into a better leaving group, typically a tosylate.

  • Nucleophilic Substitution: The tosylate is displaced with an azide nucleophile.

  • Selective Reduction: The terminal azide is reduced to a primary amine without cleaving the Cbz protecting group.

G cluster_0 Synthetic Pathway A (R)-3-aminobutan-1-ol (Starting Material) B Step 1: Cbz Protection {Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate} A->B Cbz-Cl, Base Dioxane/H₂O C Step 2: Tosylation {Benzyl N-[(2R)-4-(tosyloxy)butan-2-yl]carbamate} B->C TsCl, Pyridine DCM D Step 3: Azide Substitution {Benzyl N-[(2R)-4-azidobutan-2-yl]carbamate} C->D NaN₃ DMF E Step 4: Selective Azide Reduction {Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate} D->E 1. PPh₃, THF 2. H₂O

Caption: High-level overview of the 4-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by each major synthetic step. We address common questions and provide solutions to specific experimental issues.

Step 1: Cbz-Protection of (R)-3-aminobutan-1-ol

The initial step involves the chemoselective protection of the primary amine in the presence of a primary hydroxyl group. While amines are generally more nucleophilic than alcohols, careful control of reaction conditions is paramount.

Q1: My Cbz-protection reaction is giving a low yield and multiple spots on my TLC plate. What's going wrong?

A1: This is a frequent issue and can typically be traced to one of three causes: reagent quality, pH control, or side reactions.

  • Reagent Quality: Benzyl chloroformate (Cbz-Cl) is highly reactive and susceptible to hydrolysis. Always use a fresh bottle or a recently opened one that has been stored under inert gas. Degraded Cbz-Cl will not acylate the amine efficiently.

  • pH Control: The Schotten-Baumann reaction conditions used for Cbz protection generate HCl as a byproduct.[1] This acid must be neutralized to prevent protonation of the starting amine, which would render it non-nucleophilic. However, excessively high pH can promote racemization or hydrolysis of the Cbz-Cl.[2] Using a bicarbonate or carbonate buffer system in a biphasic solvent system (e.g., dioxane/water) helps maintain the optimal pH range (8-10).[2][3]

  • Side Reactions: The primary hydroxyl group can also be acylated by Cbz-Cl, especially if the reaction is run for too long or at elevated temperatures. This results in an O,N-bis-protected byproduct. Another common impurity is benzyl alcohol, formed from the hydrolysis of Cbz-Cl, which can be difficult to separate from the desired product due to similar polarity.[4][5][6]

Troubleshooting Protocol:

  • Verify Cbz-Cl Quality: Use a fresh bottle.

  • Optimize Base and Solvent: Dissolve the (R)-3-aminobutan-1-ol in a 1:1 mixture of dioxane and water. Cool to 0 °C. Add sodium bicarbonate (2.5 eq) to act as a buffer.[7]

  • Control Reagent Addition: Add Cbz-Cl (1.1 eq) dropwise while vigorously stirring and maintaining the temperature at 0 °C.[3][7]

  • Monitor Closely: Monitor the reaction by TLC every 30 minutes. The reaction is typically complete within 2-4 hours. Over-running the reaction increases the risk of O-acylation.

  • Purification: After workup, if benzyl alcohol is a significant contaminant, it can be challenging to remove by standard column chromatography.[4][5] An effective method is to dissolve the crude oil in a minimal amount of a solvent like ethyl acetate and precipitate the product by adding a non-polar solvent like hexane.[8]

Step 2: Tosylation of the Primary Alcohol

This step activates the hydroxyl group for nucleophilic substitution by converting it into a tosylate, which is an excellent leaving group.[9][10] Success here is highly dependent on anhydrous conditions.

Q1: My tosylation reaction is slow and incomplete, with a lot of starting material remaining. What is the cause?

A1: Incomplete tosylation is almost always due to the presence of water or issues with the reagents.[11]

  • Anhydrous Conditions are Critical: Tosyl chloride (TsCl) reacts rapidly with water to form p-toluenesulfonic acid, which is unreactive.[11] Your solvent (typically dichloromethane or pyridine) and base (pyridine or triethylamine) must be rigorously dry. Distill solvents and bases over a suitable drying agent (e.g., CaH₂) before use.

  • Reagent Quality: TsCl can degrade over time. For best results, recrystallize commercial TsCl from hexane to remove impurities and the hydrolyzed acid.[12] This simple step can dramatically improve yields and reproducibility.[12]

  • Stoichiometry and Temperature: Use a slight excess of TsCl (1.2-1.5 equivalents) to drive the reaction to completion.[11] The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[12]

G Start Incomplete Tosylation? Check_Reagents Are reagents anhydrous and pure? Start->Check_Reagents Check_Conditions Are stoichiometry and temperature correct? Check_Reagents->Check_Conditions Yes Solution1 Dry solvents/bases. Recrystallize TsCl. Check_Reagents->Solution1 No Solution2 Use 1.2-1.5 eq TsCl. Start at 0°C, then warm. Check_Conditions->Solution2 No Success Reaction Complete Check_Conditions->Success Yes Solution1->Check_Reagents Solution2->Check_Conditions

Caption: Troubleshooting workflow for incomplete tosylation.

Q2: My reaction mixture turned cloudy. Is this a bad sign?

A2: On the contrary, this is often a positive indication. When using an amine base like pyridine or triethylamine, the HCl byproduct reacts with the base to form the corresponding hydrochloride salt (e.g., triethylammonium hydrochloride).[11] This salt is often insoluble in solvents like dichloromethane and precipitates, indicating the reaction is proceeding.[11]

Step 3: Azide Substitution via SN2 Reaction

Here, the activated tosylate is displaced by sodium azide. This reaction proceeds via an SN2 mechanism, which involves backside attack by the nucleophile.[13]

Q1: The substitution reaction to form the azide is not going to completion. How can I improve the yield?

A1: Incomplete conversion is usually a matter of reaction conditions.

  • Solvent Choice: This reaction requires a polar aprotic solvent to dissolve the azide salt and promote the SN2 reaction. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.

  • Temperature: While SN2 reactions are often run at room temperature, some hindered tosylates may require gentle heating (e.g., 50-60 °C) to increase the reaction rate. Monitor by TLC to avoid decomposition.

  • Purity of Tosylate: Ensure the tosylate from the previous step is pure and free of any remaining base (like pyridine), which could interfere with the reaction.

Q2: How do I confirm the formation of the azide product?

A2: Infrared (IR) spectroscopy is the most definitive method. Organic azides display a very strong and characteristic stretching vibration between 2100 and 2160 cm⁻¹. This peak is sharp and unmistakable. Its appearance, along with the disappearance of the tosylate starting material on a TLC plate, confirms a successful reaction.

Safety Note: Sodium azide (NaN₃) is highly toxic. Handle it with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly explosive hydrazoic acid (HN₃). Alkyl azides themselves can be thermally sensitive, so avoid excessive heating.[14]

Step 4: Selective Azide Reduction (Staudinger Reaction)

The final step is the reduction of the azide to a primary amine. The key challenge is to perform this reduction without affecting the Cbz protecting group.

Q1: Why can't I just use standard catalytic hydrogenation (e.g., H₂/Pd-C) for the azide reduction?

A1: This is a critical point of chemoselectivity. While catalytic hydrogenation is very effective at reducing azides, it is also the standard method for cleaving Cbz protecting groups.[1][2][15] Using H₂/Pd-C would reduce the azide but also deprotect the other amine, leading to the unprotected (R)-butane-1,3-diamine, not the desired product.

Q2: My Staudinger reaction is sluggish, and purification from the triphenylphosphine oxide byproduct is difficult.

A2: These are the two most common challenges with the Staudinger reaction.

  • Reaction Completion: The reaction occurs in two stages: formation of an iminophosphorane intermediate, followed by hydrolysis to the amine and triphenylphosphine oxide (Ph₃PO).[15]

    • Stage 1 (Anhydrous): The reaction of the azide with triphenylphosphine (PPh₃) should be carried out under anhydrous conditions (e.g., in dry THF) to prevent premature hydrolysis. Use fresh, high-purity PPh₃.

    • Stage 2 (Hydrolysis): Once the azide has been consumed (monitored by TLC or IR), add water to the reaction mixture to hydrolyze the iminophosphorane. Gentle heating (e.g., 50-65 °C) may be required to drive this step to completion.[15]

  • Purification: Ph₃PO is notoriously difficult to remove via standard silica gel chromatography due to its high polarity.

    • Crystallization: The target amine may be crystalline. Attempting to crystallize the product from a suitable solvent system can leave the Ph₃PO in the mother liquor.

    • Acid Wash: The desired product is a primary amine and can be protonated. Perform an acidic extraction: dissolve the crude mixture in a solvent like ethyl acetate, wash with dilute HCl (1M). The protonated amine will move to the aqueous layer, while the neutral Ph₃PO remains in the organic layer. Then, basify the aqueous layer with NaOH and extract the free amine back into an organic solvent.

    • Chromatography: If chromatography is necessary, sometimes a solvent system with a small amount of amine (e.g., 1% triethylamine in ethyl acetate/hexane) can improve separation.

Experimental Protocols

Table 1: Summary of Reaction Conditions
StepReactionStarting Material (1.0 eq)Key Reagents (eq)SolventTemp (°C)Time (h)
1 Cbz-Protection(R)-3-aminobutan-1-olCbz-Cl (1.1), NaHCO₃ (2.5)Dioxane/H₂O (1:1)0 → RT2-4
2 TosylationBenzyl N-[(2R)-4-hydroxy...TsCl (1.2), Pyridine (excess)DCM (anhydrous)0 → RT6-12
3 Azide SubstitutionBenzyl N-[(2R)-4-(tosyloxy)...NaN₃ (1.5)DMF (anhydrous)RT → 6012-24
4 Staudinger ReductionBenzyl N-[(2R)-4-azido...1. PPh₃ (1.2) 2. H₂O (excess)THF (anhydrous)RT → 658-16
Protocol 1: Synthesis of Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate (Step 1)
  • Dissolve (R)-3-aminobutan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) portion-wise with stirring.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Partition the remaining aqueous solution between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by crystallization or column chromatography.

Protocol 2: Synthesis of Benzyl N-[(2R)-4-(tosyloxy)butan-2-yl]carbamate (Step 2)
  • Dissolve the Cbz-protected alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add anhydrous pyridine (3.0 eq) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, keeping the temperature below 5 °C.[11]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding cold water.

  • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate, typically used in the next step without further purification if TLC shows clean conversion.

Protocol 3: Synthesis of Benzyl N-[(2R)-4-azidobutan-2-yl]carbamate (Step 3)
  • Dissolve the crude tosylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (NaN₃) (1.5 eq) to the solution.[16]

  • Heat the mixture to 60 °C and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts thoroughly with water (to remove DMF) and then with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude azide. Confirm product formation with IR spectroscopy.

Protocol 4: Synthesis of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Step 4)
  • Dissolve the crude azide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add triphenylphosphine (PPh₃) (1.2 eq) portion-wise at room temperature. Effervescence (N₂ evolution) should be observed.

  • Stir the mixture at room temperature for 6-8 hours until TLC or IR analysis shows complete consumption of the azide.

  • Add water (5-10 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 6-12 hours to ensure complete hydrolysis of the iminophosphorane.[15]

  • Cool the mixture and remove the THF under reduced pressure.

  • Purify the product from the triphenylphosphine oxide byproduct using the acid-base extraction method described in the troubleshooting section above.

References

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Preparation of amines by reduction of azides. German-Chemie.de. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

  • Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal. [Link]

  • Reduction of oximes, azides and nitriles. Aakash Institute. [Link]

  • Substitution of tosylate by sodium azide is SN1 or SN2? ResearchGate. [Link]

  • Making Alcohols Into Good Leaving Groups (Part 2). Master Organic Chemistry. [Link]

  • Preparation of Alkyl Halides and Tosylates from Alcohols. OpenOChem Learn. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Alcohols. Master Organic Chemistry. [Link]

  • How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]

  • Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. ACS Publications. [Link]

  • Taming tosyl azide: the development of a scalable continuous diazo transfer process. CORA. [Link]

  • Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. PMC. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • BENZYL CARBAMATE. Organic Syntheses. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. PMC. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. ResearchGate. [Link]

  • Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. CORE. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of Benzyl carbamate. PrepChem.com. [Link]-of-benzyl-carbamate/)

Sources

Technical Support Center: Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzyl N-[(2R)-4-aminobutan-2-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this important chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Molecule: Key Structural Features and Inherent Stability

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a chiral molecule featuring a butan-2-amine backbone. The amine at the 2-position is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry.[1][2] The primary amine at the 4-position remains free and nucleophilic. This bifunctional nature dictates its reactivity and potential degradation pathways.

The Cbz group is known for its robustness, being stable under a wide range of conditions, including basic and mildly acidic media.[3] This stability allows for selective manipulation of other functional groups within a molecule. However, the Cbz group is susceptible to cleavage under specific conditions, which are the primary routes of degradation for this part of the molecule.[4]

II. Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the stability and handling of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, it should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and atmospheric oxygen. For short-term storage, refrigeration (2-8 °C) is suitable. For long-term storage, freezing (-20 °C) is recommended.

Q2: I am observing a loss of my starting material over time in solution. What are the likely degradation pathways?

A2: The degradation of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate in solution can occur through several pathways, primarily influenced by pH, temperature, light, and the presence of oxidizing or reducing agents. The principal degradation routes are:

  • Hydrolysis of the Carbamate: Under strongly acidic or basic conditions, the carbamate bond can be hydrolyzed, leading to the formation of (2R)-butane-2,4-diamine, benzyl alcohol, and carbon dioxide.

  • Intramolecular Cyclization: The free primary amine at the 4-position can act as an internal nucleophile, attacking the carbonyl of the carbamate. This can lead to the formation of a cyclic urea derivative, particularly under thermal stress or in the presence of a non-nucleophilic base.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, or carboxylic acids. The benzylic position of the Cbz group is also a potential site for oxidation.

  • Deprotection: The Cbz group can be cleaved under specific reductive conditions, such as catalytic hydrogenolysis (e.g., H₂/Pd-C), yielding (2R)-butane-2,4-diamine and toluene.[5]

Visualizing Degradation: Potential Pathways

The following diagram illustrates the primary potential degradation pathways for benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

G cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization cluster_oxidation Oxidation cluster_deprotection Reductive Cleavage (e.g., Hydrogenolysis) parent Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrolysis_products (2R)-Butane-2,4-diamine + Benzyl Alcohol + CO2 parent->hydrolysis_products Strong Acid/Base cyclic_urea Cyclic Urea Derivative parent->cyclic_urea Heat/Base oxidized_amine Oxidized Amine Products (Imines, Aldehydes, etc.) parent->oxidized_amine Oxidizing Agents deprotection_products (2R)-Butane-2,4-diamine + Toluene parent->deprotection_products H₂, Pd/C

Caption: Potential degradation pathways of the target molecule.

Q3: My reaction is sensitive to primary amines. How can I be sure my stock of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is not contaminated with the fully deprotected diamine?

A3: The presence of the free diamine, (2R)-butane-2,4-diamine, can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A stability-indicating HPLC method, as detailed in the troubleshooting section, can effectively separate the parent compound from the more polar diamine. For a quick check, TLC analysis can be employed. The diamine will have a significantly lower Rf value (more polar) than the Cbz-protected starting material.

Q4: I am performing a reaction under reductive conditions (not hydrogenolysis). Is the Cbz group stable?

A4: The stability of the Cbz group to various reducing agents can vary. While it is generally stable to reagents like sodium borohydride (NaBH₄), it can be cleaved by stronger reducing agents or under certain catalytic conditions. It is crucial to perform a small-scale control experiment to assess the stability of the Cbz group under your specific reaction conditions.

III. Troubleshooting Guide: Investigating Degradation in Your Experiments

Unexpected results in your experiments can often be traced back to the degradation of starting materials. This guide provides a systematic approach to identifying and mitigating the degradation of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

Problem 1: Low Yield or Multiple Unidentified Byproducts in a Reaction

Potential Cause: Degradation of the starting material before or during the reaction.

Troubleshooting Workflow:

  • Assess Purity of Starting Material:

    • Run an HPLC analysis of your stock solution of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

    • Compare the chromatogram to a reference standard or a freshly prepared sample.

    • Look for the presence of additional peaks that may correspond to degradation products.

  • Evaluate Reaction Conditions:

    • pH: If your reaction is conducted at a very high or low pH, consider if hydrolysis of the carbamate is a possibility.

    • Temperature: High reaction temperatures can promote intramolecular cyclization.

    • Reagents: Check for the presence of any strong oxidizing or reducing agents that could be reacting with your starting material.

  • Perform a Forced Degradation Study:

    • Subjecting a sample of your compound to stress conditions (acid, base, heat, oxidation, and light) can help you identify the potential degradation products.

    • This information can then be used to develop a stability-indicating analytical method.

Visualizing the Troubleshooting Workflow

G start Low Yield / Multiple Byproducts check_purity Assess Purity of Starting Material (HPLC, TLC) start->check_purity evaluate_conditions Evaluate Reaction Conditions (pH, Temp, Reagents) check_purity->evaluate_conditions Purity Confirmed forced_degradation Perform Forced Degradation Study check_purity->forced_degradation Impurity Detected evaluate_conditions->forced_degradation identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants optimize Optimize Reaction/Storage Conditions identify_degradants->optimize end Improved Yield and Purity optimize->end

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this specific synthesis. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Reaction Overview and Key Challenges

The synthesis of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate typically involves the selective protection of one of the two amino groups in (R)-butane-1,3-diamine. The primary challenge lies in achieving high chemoselectivity for the Cbz (benzyloxycarbonyl) protection of the less sterically hindered primary amine over the chiral secondary amine. This guide will address common issues encountered during this process.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Issue 1: Low to No Product Formation

Question: My reaction shows very little or no formation of the desired benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, with the starting material largely unreacted according to TLC/LC-MS analysis. What are the potential causes and solutions?

Answer:

Several factors can contribute to low or no product yield. A systematic evaluation of your reagents and reaction conditions is crucial.

Potential Causes & Recommended Solutions:

Potential CauseRecommended SolutionScientific Rationale
Degraded Benzyl Chloroformate (Cbz-Cl) Use a fresh bottle of Cbz-Cl or purify the existing stock. Ensure it is stored under an inert atmosphere and away from moisture.[1][2]Benzyl chloroformate is highly susceptible to hydrolysis, which degrades it to benzyl alcohol and HCl. This not only reduces the concentration of the active reagent but the generated HCl can also protonate the amine starting material, rendering it non-nucleophilic.[2][3]
Insufficient Base Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]The reaction of Cbz-Cl with the amine generates one equivalent of HCl.[4] The base is required to neutralize this acid and to deprotonate the ammonium salt of the diamine starting material, freeing the nucleophilic amine for reaction.
Inappropriate Solvent Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][2]Protic solvents can react with Cbz-Cl. The use of anhydrous solvents is critical to prevent the hydrolysis of the Cbz-Cl.[1]
Low Reaction Temperature While the reaction is often run at 0 °C to control exothermicity and improve selectivity, if the reaction is sluggish, allow it to slowly warm to room temperature and monitor progress by TLC or LC-MS.[5]Carbamate formation, while often facile, still requires sufficient activation energy. Insufficient temperature can lead to a very slow reaction rate.[5]

Experimental Protocol: General N-Cbz Protection of an Amine

  • Dissolve the diamine starting material (1.0 equivalent) and a non-nucleophilic base (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, proceed with an aqueous workup to remove the base and its salt, followed by extraction and purification.

Issue 2: Formation of Multiple Products (Low Selectivity)

Question: My reaction produces a mixture of the desired mono-protected product, di-protected product, and potentially other byproducts. How can I improve the chemoselectivity?

Answer:

Achieving mono-protection of a diamine requires careful control of the reaction conditions to favor the reaction at the more reactive amine and prevent over-reaction.

Potential Causes & Recommended Solutions:

Potential CauseRecommended SolutionScientific Rationale
Incorrect Stoichiometry Carefully control the stoichiometry, using a slight excess of the diamine relative to the benzyl chloroformate (e.g., 1.1 equivalents of diamine to 1.0 equivalent of Cbz-Cl).Using an excess of the diamine increases the statistical probability of the Cbz-Cl reacting with an unprotected diamine molecule rather than the already mono-protected product.
Reaction Temperature Too High Maintain a low reaction temperature (0 °C or even -10 °C) during the addition of Cbz-Cl and for a period thereafter.[5]Lower temperatures can help to accentuate the small differences in reactivity between the two amino groups and can also slow down the rate of the second protection reaction, allowing for better control.
Slow Addition of Reagent Add the benzyl chloroformate solution dropwise over an extended period (e.g., 30-60 minutes) to the stirred solution of the diamine.Slow addition maintains a low concentration of the electrophile (Cbz-Cl) in the reaction mixture, which favors the reaction with the more abundant and more reactive primary amine.
Issue 3: Difficult Purification

Question: I am having trouble separating my desired product from the di-protected byproduct and the unreacted starting material. What purification strategies can I employ?

Answer:

The polarity differences between the starting material, mono-protected product, and di-protected product can be exploited for effective purification.

Recommended Purification Strategies:

  • Column Chromatography: This is the most common method for separating these compounds. A silica gel column with a gradient elution system, typically starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the components. The di-protected product will elute first, followed by the desired mono-protected product, and finally the highly polar starting material.[6]

  • Acid-Base Extraction: The unreacted diamine starting material is basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired mono-protected product may also have some basicity and could be partially extracted, so this should be done carefully, monitoring the pH. The di-protected product, being less basic, will remain in the organic layer.

III. Frequently Asked Questions (FAQs)

Q1: Why is benzyl chloroformate (Cbz-Cl) a good choice for protecting amines in this synthesis?

A1: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines for several reasons[7]:

  • Stability: It is stable to a wide range of reaction conditions, including many acidic and basic conditions.[8]

  • Ease of Removal: It can be readily removed under mild conditions by catalytic hydrogenolysis (e.g., H₂/Pd-C), which typically does not affect other functional groups.[7][9]

  • Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile.[9][10] This allows for selective deprotection in multi-step syntheses.

Q2: Can I use a different protecting group for this synthesis?

A2: Yes, other protecting groups can be used, and the choice depends on the overall synthetic strategy. An orthogonal protecting group strategy is often employed when multiple functional groups need to be selectively manipulated.[9][10] For instance, if the other amine needs to be deprotected under acidic conditions, a Boc group would be a suitable choice for the initial protection.

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring the reaction.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material, product, and any byproducts. The spots can be visualized using a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent like ninhydrin (which detects primary and secondary amines) or potassium permanganate.

  • LC-MS: This technique provides more detailed information, including the mass of the components in the reaction mixture, which helps to confirm the identity of the product and byproducts.

Q4: What are the safety precautions I should take when working with benzyl chloroformate?

A4: Benzyl chloroformate is a corrosive and lachrymatory compound.[3][8] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

IV. Visualized Workflows

Reaction and Troubleshooting Workflow

G cluster_start Start cluster_monitoring Reaction Monitoring cluster_outcome Outcome Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Completion start Reaction Setup: (R)-butane-1,3-diamine + Cbz-Cl monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? (Starting material consumed) monitor->complete low_yield Low Yield/No Reaction complete->low_yield No low_selectivity Low Selectivity (Mixture of products) complete->low_selectivity Yes, but... workup Workup and Purification complete->workup Yes check_reagents Check Reagent Quality (Fresh Cbz-Cl, Anhydrous Solvent) low_yield->check_reagents optimize_conditions Optimize Conditions (Base, Temperature, Stoichiometry) low_yield->optimize_conditions low_selectivity->optimize_conditions adjust_addition Adjust Reagent Addition (Slow, dropwise addition) low_selectivity->adjust_addition check_reagents->start Retry optimize_conditions->start Retry adjust_addition->start Retry product Desired Product workup->product

Caption: A troubleshooting workflow for the synthesis of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

Orthogonal Protection Strategy Logic

G Protecting_Groups Protecting Groups Cbz (Benzyloxycarbonyl) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Deprotection_Conditions Deprotection Conditions Catalytic Hydrogenolysis (H₂/Pd-C) Strong Acid (e.g., TFA, HCl) Base (e.g., Piperidine) Protecting_Groups:f1->Deprotection_Conditions:f1 Protecting_Groups:f2->Deprotection_Conditions:f2 Protecting_Groups:f3->Deprotection_Conditions:f3 Protecting_Groups:f1->Deprotection_Conditions:f2 Stable Protecting_Groups:f1->Deprotection_Conditions:f3 Stable Protecting_Groups:f2->Deprotection_Conditions:f1 Stable Protecting_Groups:f2->Deprotection_Conditions:f3 Stable Protecting_Groups:f3->Deprotection_Conditions:f1 Stable Protecting_Groups:f3->Deprotection_Conditions:f2 Stable

Caption: Orthogonal relationship between common amine protecting groups and their deprotection conditions.

V. References

  • Benchchem. (n.d.). Technical Support Center: Piperidine Carbamate Synthesis. Retrieved from

  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis. Retrieved from

  • Benchchem. (n.d.). A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. Retrieved from

  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. (n.d.). PMC. Retrieved from

  • BOC Deprotection. (n.d.). Wordpress. Retrieved from

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. Retrieved from

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014, December 16). Digital CSIC. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from

  • orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. (2002, October 1). Nucleic Acids Research | Oxford Academic. Retrieved from

  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich. Retrieved from

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. (n.d.). ChemRxiv. Retrieved from

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from

  • Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2026, January 18). ResearchGate. Retrieved from

  • What are the properties and reactions of Benzyl Chloroformate?. (2021, February 20). FAQ - Guidechem. Retrieved from

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). (n.d.). ResearchGate. Retrieved from

  • Carbamic acid, butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Benzyl chloroformate. (n.d.). Wikipedia. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Retrieved from

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). Retrieved from

  • Carbamate Synthesis. (2010, November 29). Sciencemadness Discussion Board. Retrieved from

  • Troubleshooting of hydrazine carbamate synthesis. (2023, May 14). Reddit. Retrieved from

  • BENZYL CHLOROFORMATE. (n.d.). Retrieved from

  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023, December 5). ACS Omega. Retrieved from

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC. Retrieved from

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021, February 4). Beilstein Journals. Retrieved from

  • An approach to the synthesis of chiral carbamates. (n.d.). ResearchSpace@UKZN. Retrieved from

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved from

  • N-Cbz Protection Method Overview. (n.d.). Scribd. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Benzyl 2-amino-4-hydroxybutanoate. Retrieved from

    • (R)-1-Boc-3-Aminopiperidine synthesis*. (n.d.). ChemicalBook. Retrieved from

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis. (n.d.). ChemicalBook. Retrieved from

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021, February 4). Beilstein Journals. Retrieved from

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from

  • Benzyl (4-amino-2-methoxyphenyl)carbamate. (n.d.). Retrieved from

  • benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate. (n.d.). MilliporeSigma. Retrieved from

  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025, November 15). ResearchGate. Retrieved from

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025, July 21). MDPI. Retrieved from

  • Benzyl N-(4-aminobutyl)carbamate. (n.d.). PubChem. Retrieved from

  • 174743-89-6 | Benzyl (4-hydroxybutan-2-yl)carbamate. (n.d.). ChemScene. Retrieved from

  • benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | 866395-21-3. (n.d.). MilliporeSigma. Retrieved from

Sources

Technical Support Center: Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (often isolated as its hydrochloride salt, CAS 1414960-65-8)[1].

The synthesis of this chiral, mono-protected 1,3-diamine presents unique chemoselective and regioselective challenges. Direct protection of the diamine often fails, and downstream reductions can inadvertently destroy the protecting group. This guide decodes the causality behind these failures and provides self-validating protocols to ensure high-yield, stereopure production.

Synthesis Workflows & Failure Modes

To bypass the regioselectivity issues inherent in directly protecting (R)-1,3-butanediamine, the most robust industrial approach utilizes (R)-3-aminobutanoic acid as the starting material. The diagram below illustrates the optimal chemoselective pathway and the critical points where side reactions occur.

SynthesisLogic Start (R)-3-aminobutanoic acid (Starting Material) CbzAcid (R)-3-(Cbz-amino)butanoic acid Start->CbzAcid Cbz-OSu, Base Amide (R)-3-(Cbz-amino)butanamide CbzAcid->Amide CDI, NH3 Target Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Target Free Base) Amide->Target BH3·THF (Chemoselective) ErrCleavage Side Rxn: Cbz Cleavage (If LiAlH4 used) Amide->ErrCleavage LiAlH4 (Harsh) Salt Target HCl Salt (Stable Form) Target->Salt HCl/Dioxane (<20°C) ErrCyclization Side Rxn: Cyclic Urea (If free base heated) Target->ErrCyclization Heat / Strong Base

Fig 1. Chemoselective synthesis workflow and failure modes for the target carbamate.

Troubleshooting FAQs

Q1: I am attempting to synthesize the target via direct mono-Cbz protection of (R)-1,3-butanediamine, but I am recovering mostly the C4-protected regioisomer and bis-Cbz product. How can I invert this regioselectivity? Expertise & Causality: In (R)-1,3-butanediamine, the terminal C4 amine is sterically unhindered compared to the internal C2 amine. Kinetically, electrophiles like benzyl chloroformate (Cbz-Cl) will preferentially attack the C4 position. Solution: You must employ a mono-protonation strategy. As documented in , adding exactly 1.0 equivalent of anhydrous HCl preferentially protonates the more basic/less hindered C4 amine into an unreactive ammonium salt. The sterically hindered but electronically available C2 amine can then be selectively protected with Cbz-OSu. However, for maximum reliability, we recommend bypassing regioselectivity entirely by using the (R)-3-aminobutanoic acid route (Fig 1).

Q2: During the reduction of (R)-3-(benzyloxycarbonylamino)butanamide, my LC-MS shows a massive loss of the Cbz group and formation of N-methylated byproducts. I am using LiAlH₄. Expertise & Causality: Lithium aluminum hydride (LiAlH₄) is a hard, highly reactive nucleophilic reducing agent. While it rapidly reduces amides to amines, it lacks chemoselectivity in the presence of carbamates. It attacks the carbamate carbonyl, leading to either complete cleavage (yielding the unprotected diamine) or reduction of the carbamate to an N-methyl group. Solution: Switch to an electrophilic reducing agent like Borane-THF (BH₃·THF). Borane coordinates preferentially to the more electron-rich amide carbonyl and reduces it efficiently, but is kinetically sluggish toward the less Lewis-basic carbamate carbonyl, .

Q3: My isolated free base product degrades upon storage or distillation, showing a new major peak by LC-MS with a mass of [M - 108]. What is this degradation pathway? Expertise & Causality: The mass loss of 108 Da corresponds to the expulsion of benzyl alcohol. This is a classic intramolecular cyclization side reaction. The free primary amine at C4 acts as a nucleophile, attacking the Cbz carbamate carbonyl at C2 to form a thermodynamically stable 6-membered cyclic urea (4-methyltetrahydropyrimidin-2(1H)-one). This reaction is accelerated by heat or prolonged exposure to basic conditions during workup. Solution: Never distill the free base. Immediately upon isolation, convert the free base to its hydrochloride salt. The protonated C4 amine is non-nucleophilic, completely shutting down the cyclization pathway.

Q4: Will the activation of the carboxylic acid intermediate cause racemization at the chiral center? Expertise & Causality: No. Because the chiral center in (R)-3-aminobutanoic acid is at the beta-position relative to the carbonyl (C3), it does not proceed through an enolate intermediate during activation (unlike alpha-amino acids). This inherently protects the stereocenter, ensuring the (2R) configuration is perfectly preserved in the final product.

Quantitative Data: Side Reaction Signatures

Use this diagnostic table to rapidly identify the source of impurities in your crude reaction mixtures.

Side Reaction / ByproductMolecular WeightLC-MS Signature (ESI+)¹H-NMR Key Signature (CDCl₃)Causality
Target Product (Free Base) 222.28[M+H]⁺ = 223.1~7.35 (5H, m), ~5.05 (2H, s)N/A (Desired outcome)
Cyclic Urea (Cyclization) 114.15[M+H]⁺ = 115.1Complete absence of aromatic protonsHeating the free base
Bis-Cbz (Over-protection) 356.42[M+H]⁺ = 357.2~7.35 (10H, m), ~5.05 (4H, s)Excess Cbz reagent used
C4-Cbz Regioisomer 222.28[M+H]⁺ = 223.1C2 methine shifted upfieldDirect protection of diamine
N-Methyl diamine 102.18[M+H]⁺ = 103.1~2.40 (3H, s, N-CH₃)Over-reduction by LiAlH₄

Validated Experimental Protocol

Chemoselective Reduction & Salt Formation (Self-Validating System) Objective: Reduce (R)-3-(Cbz-amino)butanamide to benzyl N-[(2R)-4-aminobutan-2-yl]carbamate without triggering Cbz cleavage or intramolecular cyclization.

  • Setup & Activation: Suspend (R)-3-(Cbz-amino)butanamide (1.0 eq) in anhydrous THF under an N₂ atmosphere at 0 °C.

  • Borane Addition: Dropwise add BH₃·THF (1 M in THF, 3.0 eq).

    • Self-Validation: Gas evolution (H₂) will be observed if trace moisture or unreacted carboxylic acid is present. Add slowly to control the exotherm.

  • Reduction: Heat the reaction to 65 °C (reflux) for 12 hours. Monitor by TLC (Ninhydrin stain) until the amide starting material is fully consumed.

  • Quench (Critical Step): Cool the flask to 0 °C. Carefully add Methanol dropwise to quench excess borane, followed by 1 M HCl (aq) to break the stable amine-borane complex. Stir at room temperature for 1 hour.

  • Extraction: Adjust the aqueous phase pH to 9.5 using cold 1 M NaOH. Extract immediately with Dichloromethane (3x).

    • Rationale: Keeping the aqueous layer cold and extracting quickly minimizes the time the product spends as a free base, preventing cyclization.

  • Salt Formation: Dry the combined organic layers over Na₂SO₄, filter, and cool to 0 °C. Add 4 M HCl in dioxane (1.1 eq). A white precipitate will immediately form.

  • Isolation: Filter the precipitate and wash with cold diethyl ether to yield as a bench-stable white solid.

References

  • Perron, V., et al. "Cbz-Protected Amino Groups." Organic Chemistry Portal. Available at:[Link]

  • "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Journal of the Mexican Chemical Society, vol. 61, no. 1, 2017. Available at:[Link]

Sources

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Overcoming Solubility Challenges

Welcome to the technical support guide for benzyl N-[(2R)-4-aminobutan-2-yl]carbamate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these issues effectively.

Understanding the Molecule: Physicochemical Profile

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a chiral building block characterized by two key functional regions: a lipophilic benzylcarbamate protecting group and a hydrophilic primary amine on a butane chain. This dual nature is the primary cause of its complex solubility behavior. The bulky, nonpolar benzyl group increases the molecule's lipophilicity, while the terminal primary amine provides a basic handle that can be protonated to increase aqueous solubility.[1]

Below is a summary of its computed physicochemical properties, which are critical for predicting its behavior in various solvent systems.

PropertyEstimated ValueSignificance for Solubility
Molecular Formula C₁₂H₁₈N₂O₂-
Molecular Weight 222.28 g/mol Influences molar concentration calculations.[2]
LogP (Octanol/Water) 1.65Indicates a moderate lipophilicity; suggests better solubility in organic solvents than in neutral water.[2]
Topological Polar Surface Area (TPSA) 64.35 ŲSuggests moderate cell permeability and contributes to polarity.[2]
pKa (Basic) ~9.3 (Predicted for primary amine)The primary amine is basic and will be protonated at acidic pH, drastically increasing aqueous solubility.[3]
Hydrogen Bond Donors 2Can participate in hydrogen bonding, aiding solubility in protic solvents.[2]
Hydrogen Bond Acceptors 3Can accept hydrogen bonds from protic solvents.[2]

Frequently Asked Questions (FAQs) on Solubility

Q1: Why is my benzyl N-[(2R)-4-aminobutan-2-yl]carbamate insoluble in neutral water (pH 7)?

Answer: The insolubility in neutral water is expected due to the molecule's structure. The large, non-polar benzyl group dominates the molecule's character, making it lipophilic (fat-loving).[1] At neutral pH, the primary amine at the C4 position is in its free base (-NH₂) form, which is not charged and contributes little to aqueous solubility. To dissolve it in an aqueous medium, you must modify the pH.

Q2: I need to prepare an aqueous stock solution for a biological assay. How can I achieve this?

Answer: The most effective method is through pH adjustment to form a salt.[4] The primary amine is basic and can be protonated. By adding a stoichiometric equivalent of an acid (e.g., hydrochloric acid), you can convert the amine to its ammonium salt (-NH₃⁺Cl⁻). This introduces an ionic charge, which dramatically increases the compound's solubility in water. See Protocol 2 for a detailed, step-by-step guide.

Q3: What are the recommended organic solvents for this compound?

Answer: Given its structure, the compound generally exhibits good solubility in a range of common organic solvents.[1]

  • Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH) are excellent starting points due to their ability to hydrogen bond with both the carbamate and amine groups.

  • Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are also effective.

  • Poor Solvents: Non-polar solvents like Hexanes and Petroleum Ether are generally poor choices and can be used as anti-solvents for precipitation or crystallization.

Q4: My compound "oiled out" or formed a gummy precipitate when I tried to dissolve it. What does this mean and how can I fix it?

Answer: "Oiling out" typically occurs when a compound has limited solubility in the chosen solvent at a given temperature or when a salt is formed that has a melting point below the temperature of the solution.

  • Causality: This can happen during an attempt to make an aqueous salt solution if the concentration is too high, or during a reaction work-up/extraction if the solvent system is not optimal.

  • Solution:

    • Increase Solvent Volume: The most straightforward solution is to add more solvent to lower the overall concentration.

    • Gentle Warming: Gently warming the mixture can often help dissolve the oil. Be cautious, as carbamates can be thermally labile under certain conditions.[5]

    • Add a Co-solvent: If working with an aqueous solution, adding a miscible organic co-solvent like methanol or isopropanol can help solubilize the oily phase.[6]

Troubleshooting Guides and Experimental Protocols

Guide 1: Systematic Solvent Screening Workflow

Before committing a large amount of material, a systematic screening of solvents is a crucial first step. This workflow helps you identify the most suitable solvent for your application, whether for a reaction, purification, or analysis.

Caption: Decision workflow for selecting an appropriate solvent system.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a standardized method for quickly assessing solubility in various organic solvents.

Objective: To determine the approximate solubility of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate in a panel of common laboratory solvents.

Materials:

  • Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

  • Vials (e.g., 2 mL glass vials)

  • Vortex mixer

  • Pipettes

  • Solvents: Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Heptane, Acetonitrile, DMSO

Procedure:

  • Preparation: Place 5 mg of the compound into separate, labeled vials for each solvent to be tested.

  • Solvent Addition: Add the selected solvent in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. A complete absence of solid particles indicates full dissolution.[1]

  • Quantification: Continue adding solvent until dissolution is achieved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility (e.g., in mg/mL). A common threshold for "soluble" is >25 mg/mL.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol details the reliable method for solubilizing the compound in aqueous buffers for biological or analytical use.

Objective: To prepare a 10 mM aqueous stock solution of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate as its hydrochloride salt.

Materials:

  • Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (MW = 222.28 g/mol )

  • High-purity water (e.g., Milli-Q) or desired buffer (e.g., PBS)

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter or pH strips

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Weigh out 22.2 mg of the compound (for 10 mL of a 10 mM solution).

  • Add to Flask: Transfer the solid to a 10 mL volumetric flask.

  • Add Solvent: Add approximately 8 mL of high-purity water or buffer. The compound will likely remain as a suspension.

  • Acidification: While stirring, add 1 M HCl dropwise. The primary amine's protonation will bring the solid into solution.

  • Monitor pH: Periodically check the pH. Continue adding acid until all solid has dissolved and the pH is stable in the acidic range (typically pH 4-5 is sufficient).

  • Final Volume: Once the compound is fully dissolved, bring the solution to the final 10 mL volume with water/buffer.

  • Final pH Check: Record the final pH of the stock solution.

  • Storage: Store the solution appropriately, typically at 4°C or frozen at -20°C for long-term stability.

Causality Explanation: The addition of HCl protonates the basic primary amine, forming an ammonium salt. This ionic species is significantly more polar than the neutral free base, allowing it to readily dissolve in aqueous media. This is a standard and highly effective technique for increasing the aqueous solubility of basic drugs and intermediates.[4]

Caption: pH-dependent equilibrium of the primary amine affecting solubility.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Bartoli, G., et al. (2012).
  • ResearchGate. (n.d.). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers.
  • Chemtips. (2012). Reactions that Work: Boc Protection.
  • PubChem. (n.d.). Benzyl N-(4-aminobutyl)carbamate.
  • Fesat, O., et al. (2022). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • Royal Society of Chemistry. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • EPA. (n.d.). Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties.
  • Wikipedia. (n.d.). Benzyl carbamate.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility enhancement techniques: A comprehensive review.
  • WuXi AppTec. (2024).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Benzyl 2-amino-4-hydroxybutanoate.
  • Sigma-Aldrich. (n.d.). benzyl N-benzyl-N-(4-hydroxybutan-2-yl)carbamate.
  • Wiley Online Library. (n.d.).
  • ChemScene. (n.d.). benzyl 4-aminobutan-2-ylcarbamate.
  • Organic Syntheses. (n.d.). Procedure.
  • MilliporeSigma. (n.d.). benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate.
  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • ChemScene. (n.d.). Benzyl (4-hydroxybutan-2-yl)carbamate.
  • Beilstein Journals. (2021).
  • MDPI. (2022).
  • MilliporeSigma. (n.d.). benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | 866395-21-3.
  • BLD Pharm. (n.d.). (R)-Benzyl (4-hydroxybutan-2-yl)carbamate.
  • ResearchGate. (2025). (PDF) Benzyl-N-[4-(2-hydroxyethyl)
  • Sigma-Aldrich. (n.d.). benzyl N-[2-(4-hydroxyphenyl)propan-2-yl]carbamate.

Sources

Technical Support Center: Scaling Up the Production of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis, from bench-scale experiments to larger-scale production, with confidence and scientific rigor.

Overview of the Synthesis and Scale-Up Challenges

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a valuable chiral building block in pharmaceutical synthesis. The key structural features – a protected primary amine (as a carbamate) and a free secondary amine on a chiral backbone – make it a versatile intermediate. However, scaling up its production presents several challenges, including:

  • Maintaining Chiral Purity: The (2R) stereocenter is crucial for the biological activity of the final active pharmaceutical ingredient (API). Preventing racemization throughout the synthesis and purification is paramount.

  • Managing Impurities: Side reactions and incomplete conversions can lead to impurities that are difficult to separate from the final product, impacting yield and purity.

  • Safe Handling of Reagents: Some reagents commonly used in carbamate synthesis require careful handling, especially at larger scales.

  • Process Robustness and Reproducibility: Ensuring consistent results from batch to batch is a critical aspect of scaling up any chemical process.

This guide will provide a framework for addressing these challenges.

Proposed Synthesis Pathway

A common and logical approach to the synthesis of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate involves a two-stage process: first, the synthesis of the chiral precursor, (R)-3-aminobutanol, followed by the selective N-protection of the primary amine.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Carbamate Formation 4-hydroxy-2-butanone 4-hydroxy-2-butanone racemic_3_aminobutanol racemic_3_aminobutanol 4-hydroxy-2-butanone->racemic_3_aminobutanol Reductive Amination (e.g., NH3, H2/Raney Ni) R_3_aminobutanol R_3_aminobutanol racemic_3_aminobutanol->R_3_aminobutanol Chiral Resolution (e.g., (S)-Mandelic Acid) Target_Product benzyl N-[(2R)-4-aminobutan-2-yl]carbamate R_3_aminobutanol->Target_Product N-Protection (Base, Solvent) Benzyl_Chloroformate Benzyl_Chloroformate Benzyl_Chloroformate->Target_Product

Caption: Proposed two-stage synthesis pathway for benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the (R)-3-aminobutanol precursor?

A1: The synthesis of (R)-3-aminobutanol is well-documented. A common industrial approach involves the reductive amination of 4-hydroxy-2-butanone to produce racemic 3-aminobutanol, followed by chiral resolution.[1] The resolution can be achieved by forming diastereomeric salts with a chiral acid, such as (S)-mandelic acid, allowing for the separation of the desired (R)-enantiomer.[1] Another route starts from (R)-3-aminobutyric acid, which undergoes esterification, amino protection, reduction, and deprotection.[2]

Q2: Which method is recommended for the N-protection step to form the benzyl carbamate?

A2: The reaction of the primary amine of (R)-3-aminobutanol with benzyl chloroformate is a robust and widely used method for forming the Cbz-protected amine.[3] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The choice of base and solvent is critical to avoid side reactions and ensure high selectivity for the primary amine over the secondary alcohol.

Q3: What are the recommended storage conditions for benzyl N-[(2R)-4-aminobutan-2-yl]carbamate?

A3: Like many carbamates, the final product should be stored in a cool, dry place, away from direct sunlight and moisture.[4] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation.

Q4: How can I monitor the progress of the N-protection reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material ((R)-3-aminobutanol), the product, and any potential byproducts.[4] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide

Troubleshooting_Guide cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting cluster_racemization Racemization Troubleshooting Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impurity_Detected Impurity Detected Problem->Impurity_Detected Racemization Loss of Chiral Purity Problem->Racemization LY_Q1 Incomplete reaction? Low_Yield->LY_Q1 LY_Q2 Product loss during workup? Low_Yield->LY_Q2 I_Q1 Di-protected byproduct? Impurity_Detected->I_Q1 I_Q2 Unreacted starting material? Impurity_Detected->I_Q2 R_Q1 Harsh reaction conditions? Racemization->R_Q1 R_Q2 Racemization during precursor synthesis? Racemization->R_Q2 LY_A1 Increase reaction time/temperature. Check reagent stoichiometry. LY_Q1->LY_A1 LY_A2 Optimize extraction pH. Avoid emulsion formation. LY_Q2->LY_A2 I_A1 Use a bulky base. Control stoichiometry of benzyl chloroformate. I_Q1->I_A1 I_A2 See 'Incomplete reaction' above. I_Q2->I_A2 R_A1 Use milder base. Lower reaction temperature. R_Q1->R_A1 R_A2 Verify chiral purity of (R)-3-aminobutanol. R_Q2->R_A2

Caption: Decision tree for troubleshooting common issues in the synthesis.

Issue: Low Yield of the Final Product

  • Potential Cause: Incomplete reaction during the N-protection step.

  • Recommended Solution:

    • Monitor Reaction Progress: Use TLC or HPLC to confirm the disappearance of the starting amine.

    • Optimize Reaction Conditions: Consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can promote side reactions.

    • Check Reagent Quality: Ensure the benzyl chloroformate is of high purity and has not degraded.

    • Stoichiometry: A slight excess of benzyl chloroformate (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion.[5]

  • Potential Cause: Product loss during aqueous workup.

  • Recommended Solution:

    • pH Adjustment: Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer while removing basic impurities.

    • Emulsion Formation: If emulsions form during extraction, adding brine can help to break them.

Issue: Presence of Significant Impurities

  • Potential Impurity: Di-Cbz-protected byproduct (protection on both the amine and the hydroxyl group).

  • Recommended Solution:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to favor the more accessible primary amine over the secondary alcohol.

    • Controlled Addition: Add the benzyl chloroformate slowly to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to improve selectivity.

  • Potential Impurity: Unreacted benzyl alcohol from the benzyl chloroformate.

  • Recommended Solution:

    • Purification: This can be challenging due to similar polarities.[6] Careful column chromatography or recrystallization may be effective.

    • Biocatalytic Removal: In a continuous flow setup, residual benzyl alcohol can be converted to an easily separable ester using an immobilized lipase like CALB.[5][6]

Issue: Loss of Chiral Purity (Racemization)

  • Potential Cause: The chiral center is compromised during the reaction.

  • Recommended Solution:

    • Mild Conditions: Use the mildest possible reaction conditions (temperature, base) that still afford a reasonable reaction rate. Strong bases and high temperatures can increase the risk of racemization.

    • Verify Starting Material: Confirm the enantiomeric excess (ee) of the (R)-3-aminobutanol precursor using a suitable chiral analytical method, such as HPLC with a chiral derivatizing agent.[7]

Detailed Experimental Protocol (Representative)

Stage 1: Synthesis of (R)-3-aminobutanol

This stage should follow a validated internal or literature procedure for the reductive amination of 4-hydroxy-2-butanone and subsequent chiral resolution with (S)-mandelic acid.[1] It is critical to ensure the enantiomeric purity of the output from this stage is >99% ee.

Stage 2: Synthesis of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Disclaimer: This is a representative protocol based on established chemical principles for carbamate synthesis.[3] Optimization will be necessary for scale-up.

  • Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, dissolve (R)-3-aminobutanol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of benzyl chloroformate (1.05 eq) in the same solvent to the reaction mixture, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC until the starting amine is consumed.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by either recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography.[4]

ParameterRecommended ConditionRationale
Stoichiometry Benzyl Chloroformate: ~1.05 eqDrives the reaction to completion without excessive side-product formation.
Temperature 0-25 °CControls reaction rate and minimizes side reactions.
Base Triethylamine or a hindered baseNeutralizes HCl byproduct; a hindered base can improve selectivity.
Solvent Dichloromethane, THFGood solubility for reactants and inert under reaction conditions.

Scale-Up Considerations

Scaling up the production of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate requires careful attention to several factors:

  • Heat Management: The reaction of benzyl chloroformate with the amine is exothermic. At a larger scale, efficient heat removal is crucial to maintain the optimal reaction temperature and prevent side reactions or runaway conditions. The reactor should have adequate cooling capacity.

  • Mixing: Efficient mixing is essential to ensure homogenous reaction conditions and prevent localized "hot spots" during the addition of benzyl chloroformate. The type of agitator and stirring speed should be evaluated.

  • Reagent Handling: Benzyl chloroformate is a lachrymator and corrosive. At scale, the use of closed systems for transfer and addition is highly recommended.

  • Purification: Crystallization is generally preferred over chromatography for large-scale purification due to cost and solvent usage. Developing a robust crystallization procedure with consistent yield and purity is a key process development goal.

  • Process Analytical Technology (PAT): For commercial-scale production, implementing in-line monitoring (e.g., with IR or Raman spectroscopy) can provide real-time data on reaction progress and endpoint determination, improving batch-to-batch consistency.

Analytical Methods for Quality Control

A comprehensive suite of analytical methods is necessary to ensure the quality of the final product:

Analytical TechniquePurposeDetails
HPLC (Reverse Phase) Purity assessment and quantification of impurities.Use a C18 column with a mobile phase gradient of water and acetonitrile (with an additive like TFA or formic acid).
Chiral HPLC Determination of enantiomeric purity (ee%).Use a chiral column or derivatization with a chiral reagent followed by reverse-phase HPLC.[7]
NMR Spectroscopy (¹H and ¹³C) Structural confirmation of the final product.Confirms the presence of all expected functional groups and the overall structure.
Mass Spectrometry (MS) Confirmation of molecular weight.Provides an accurate mass measurement of the product.
Karl Fischer Titration Determination of water content.Important for ensuring the stability of the final product.

References

  • Pollok, D., et al. (2021). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 25(3), 634-641. Available from: [Link]

  • Seebach, D., et al. (2000). N-ACYL- AND N-SULFONYL-5,5-DIMETHYL-4-PHENYL-1,3-OXAZOLIDIN-2-ONES: AUXILIARIES FOR ASYMMETRIC SYNTHESES. Organic Syntheses, 77, 146. Available from: [Link]

  • Grilc, M., et al. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules, 27(10), 3217. Available from: [Link]

  • ScienceMadness Discussion Board. (2010). Carbamate Synthesis. Available from: [Link]

  • Wang, L., et al. (2022). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Green Chemistry, 24(1), 229-234. Available from: [Link]

  • Zatloukal, F., et al. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules, 25(22), 5343. Available from: [Link]

  • CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application. (2012). Google Patents.
  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available from: [Link]

  • Pillai, G. K., et al. (2006). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. ARKIVOC, 2006(16), 1-10. Available from: [Link]

  • D'Acquarica, I., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025, M2040. Available from: [Link]

  • O'Brien, P. J., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 379-384. Available from: [Link]

  • S. G. Davies, A. D. Smith, A. R. Cowley, P. D. Roberts, D. J. Watkin, J. M. Clough. (2007). Synthesis of achiral and chiral N-protected γ-amino-β-ketones and β-ketoesters. Tetrahedron: Asymmetry, 18(24), 2919-2931. Available from: [Link]

  • O'Brien, P. J., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 379-384. Available from: [Link]

  • PrepChem.com. Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate. Available from: [Link]

  • D'Acquarica, I., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. Available from: [Link]

  • Zhou, G. W., et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(1), 40-43. Available from: [Link]

  • EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols. (2018). Google Patents.
  • CN110683960A - Synthesis method of (R) -3-aminobutanol. (2020). Google Patents.
  • CN110668958A - A kind of method for preparing (R)-3-aminobutanol. (2020). Google Patents.

Sources

Validation & Comparative

Validation of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate: Stereospecific Control in TLR7/8 Agonist Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted immunotherapeutics, the precise control of spatial geometry is paramount. Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (CAS 885277-95-2) is a highly specialized, Cbz-protected chiral diamine building block. Its primary application lies in the synthesis of N1-substituted 1H-imidazo[4,5-c]quinolines—potent small-molecule agonists of endosomal Toll-like Receptors 7 and 8 (TLR7/8)[1].

This guide objectively compares the biological performance of imidazoquinoline agonists derived from the (2R)-precursor against alternative building blocks (the (2S)-enantiomer, racemic mixtures, and achiral homologs). By examining the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic rationale required to justify the selection of this specific chiral intermediate[2].

Mechanistic Causality: The Role of the (2R) Stereocenter

The biological efficacy of imidazoquinoline TLR7/8 agonists is strictly dependent on the substituents at the N1 and C2 positions of the heterocyclic core[3]. Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate features an unhindered primary amine at C4, which acts as the nucleophile during the initial S_NAr coupling to the quinoline core.

Once the imidazole ring is cyclized and the Cbz group is removed via hydrogenolysis, the resulting (2R)-chiral amine dictates the spatial trajectory of the molecule within the receptor pocket.

  • The (2R) Advantage: The spatial orientation of the (2R)-methyl group optimally positions the N1-alkyl chain within the leucine-rich repeat (LRR) domain of the TLR7 receptor. This maximizes hydrogen bonding networks while minimizing steric hindrance, leading to potent, interferon-alpha (IFN-α) skewed immune responses[3].

  • The (2S) Penalty: Conversely, the (2S)-enantiomer forces the methyl group into a sterically restricted region of the TLR7 binding pocket, drastically reducing target affinity and rendering the resulting compound practically inactive[2].

TLR_Signaling Agonist Imidazoquinoline Agonist (Derived from 2R-precursor) Endosome Endosomal TLR7/8 Receptor Binding Agonist->Endosome MyD88 MyD88 Adaptor Recruitment Endosome->MyD88 IRAK IRAK1/4 & TRAF6 Activation MyD88->IRAK NFkB NF-κB Nuclear Translocation IRAK->NFkB Cytokines IFN-α & TNF-α Secretion NFkB->Cytokines

Fig 1. TLR7/8 activation pathway by (2R)-imidazoquinoline agonists leading to cytokine release.

Comparative Performance Analysis

To validate the biological superiority of the (2R)-building block, the resulting downstream imidazoquinoline agonists must be compared against alternative linker strategies. The data below synthesizes established SAR metrics for N1-substituted imidazoquinolines[1][2].

Table 1: Comparative Biological Activity of Imidazoquinoline Derivatives Based on N1-Linker Precursor

Precursor Used for SynthesisChiral Purity (ee)TLR7 EC₅₀ (µM)TLR8 EC₅₀ (µM)IFN-α InductionTNF-α InductionPrimary Application Profile
Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate >99%0.15 1.204,500 pg/mL 1,200 pg/mLTargeted TLR7 Vaccine Adjuvant
Benzyl N-[(2S)-4-aminobutan-2-yl]carbamate>99%2.80>10.0800 pg/mL300 pg/mLInactive Negative Control
Racemic Mixture0%0.453.502,100 pg/mL650 pg/mLEarly-stage Non-specific Screening
Benzyl N-(4-aminobutyl)carbamate (Achiral)N/A0.800.901,500 pg/mL2,500 pg/mL Dual TLR7/8 Pro-inflammatory Agent

*Cytokine induction measured in human PBMCs at 1.0 µM compound concentration.

Key Insight: Utilizing the (2R)-precursor yields a highly potent, TLR7-selective agonist with strong IFN-α induction (ideal for antiviral therapies or specific vaccine adjuvants). In contrast, the achiral straight-chain homolog results in a mixed TLR7/8 profile with elevated TNF-α, which carries a higher risk of systemic pro-inflammatory toxicity[2].

Experimental Validation Protocols

To ensure the observed biological effects are genuinely derived from the (2R) stereocenter and not synthetic artifacts, the following protocols constitute a self-validating system .

Protocol A: Stereoretentive Synthesis & Deprotection

Causality: Harsh deprotection conditions can cause racemization at the chiral center, confounding biological assays. This protocol utilizes mild catalytic hydrogenolysis to preserve enantiomeric excess (ee).

  • Coupling: React benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (1.1 eq) with 4-chloro-3-nitroquinoline (1.0 eq) in dichloromethane with triethylamine (2.0 eq) at room temperature for 12 hours.

  • Cyclization: Reduce the nitro group using iron powder/acetic acid, followed by cyclization with triethyl orthoacetate under reflux to form the imidazoquinoline core.

  • Deprotection: Dissolve the protected intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂ and stir under an H₂ atmosphere (1 atm) for 4 hours.

  • Self-Validation (Chiral HPLC): Filter through Celite and analyze the filtrate via Chiralpak AD-H column. Validation Checkpoint: The ee must remain >98%. If ee <98%, discard the batch, as (2S) contamination will artificially depress the apparent TLR7 EC₅₀[3].

Protocol B: Target Engagement via HEK-Blue Reporter Assay

Causality: To isolate receptor-specific activation from general cellular stress, a dual-reporter system is utilized.

  • Preparation: Seed HEK-Blue TLR7 and HEK-Blue TLR8 cells (InvivoGen) at 5 × 10⁴ cells/well in 96-well plates.

  • Treatment: Treat cells with serial dilutions (10 µM to 1 nM) of the synthesized (2R)-agonist, (2S)-agonist, and Resiquimod (positive control).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Self-Validation (Viability): Run a parallel CellTiter-Glo assay on a duplicate plate. Validation Checkpoint: If ATP levels drop >15% at high concentrations, the lack of SEAP signal is due to cytotoxicity, not a lack of receptor agonism.

  • Detection: Quantify NF-κB induced SEAP (secreted embryonic alkaline phosphatase) using QUANTI-Blue substrate at 620 nm.

Workflow Step1 1. S_NAr Coupling (Primary Amine) Step2 2. Imidazole Cyclization Step1->Step2 Step3 3. Cbz Hydrogenolysis (Pd/C, H2) Step2->Step3 Step4 4. Chiral HPLC (ee Validation) Step3->Step4 Step5 5. TLR7/8 Reporter Assay Step4->Step5

Fig 2. Self-validating synthetic and biological workflow for (2R)-chiral imidazoquinolines.

Protocol C: Human PBMC Cytokine Profiling
  • Isolation: Isolate PBMCs from healthy human donor buffy coats via Ficoll-Paque density gradient centrifugation.

  • Stimulation: Plate PBMCs at 1 × 10⁶ cells/mL. Stimulate with the synthesized compounds at 1.0 µM for 24 hours.

  • Quantification: Harvest supernatants and quantify IFN-α and TNF-α using multiplex ELISA (e.g., Luminex).

  • Data Normalization: Normalize cytokine levels against the internal Resiquimod standard to account for donor-to-donor immunological variability.

References

  • Kshirsagar, T. A., et al. "Substituted fused [1,2]imidazo[4,5-c] ring compounds and methods." WIPO Patent WO2007106852A2 (2007). URL:[1]

  • Schiaffo, C. E., et al. "Structure-activity relationship analysis of imidazoquinolines with Toll-like receptors 7 and 8 selectivity and enhanced cytokine induction." Journal of Medicinal Chemistry (2013). URL:[Link][2]

  • Shukla, N. M., et al. "Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues." Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link][3]

Sources

A Comparative Guide to Amine Protection Strategies for Chiral 1,3-Diamine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical and materials science, the precise construction of complex molecules is paramount. Chiral diamines, particularly 1,3-diamine scaffolds, are crucial building blocks for a wide array of biologically active compounds and advanced materials. The differential protection of the amine functionalities within these scaffolds is a critical strategic consideration, enabling regioselective modifications and the hierarchical assembly of molecular architectures. This guide provides an in-depth comparison of three canonical amine-protecting groups—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to the versatile chiral intermediate, (2R)-4-aminobutan-2-amine.

This comparison focuses on Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate and its Boc and Fmoc analogues. We will delve into the underlying chemical principles that govern the stability and cleavage of these protecting groups, supported by experimental protocols and comparative data to inform the selection of the optimal strategy for your synthetic campaign.

Introduction to Orthogonal Protection in Diamine Synthesis

The core principle underpinning the use of different protecting groups is orthogonality .[1] An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, a cornerstone of multi-step organic synthesis.[2] For a molecule like (2R)-4-aminobutan-2-amine, which possesses two primary amine groups with different steric and electronic environments, applying an orthogonal set of protecting groups is essential for controlled, stepwise functionalization.

The choice between Cbz, Boc, and Fmoc is dictated by the lability of each group under distinct chemical conditions:

  • Carboxybenzyl (Cbz): Removed by catalytic hydrogenolysis.[3]

  • tert-Butoxycarbonyl (Boc): Labile under acidic conditions.[4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under mild basic conditions.[5]

This fundamental difference in deprotection chemistry allows the researcher to "address" each amine group individually, a critical capability in the synthesis of complex targets like peptidomimetics, ligands for catalysis, and functionalized polymers.[6]

Structural and Stability Profile of Protected Diamines

The selection of a protecting group influences not only the deprotection strategy but also the physicochemical properties of the intermediate, such as solubility and crystallinity. The table below summarizes the key characteristics of the Cbz, Boc, and Fmoc protected (2R)-4-aminobutan-2-amine intermediates.

Protecting Group Full Chemical Name Acronym Deprotection Condition Stability Profile Key Advantages Potential Limitations
CarboxybenzylBenzyl N-[(2R)-4-aminobutan-2-yl]carbamateCbz, ZCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[3]Stable to mild acids and bases.[7]Highly stable; orthogonal to acid- and base-labile groups.Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); catalyst can sometimes be difficult to remove.[1]
tert-Butoxycarbonyltert-Butyl N-[(2R)-4-aminobutan-2-yl]carbamateBocStrong Acid (e.g., TFA, HCl in Dioxane)[8]Stable to bases and hydrogenolysis.[4]Easily removed; deprotection byproducts are volatile.Harsh acidic conditions may not be suitable for acid-sensitive substrates.[8]
9-FluorenylmethyloxycarbonylFluorenylmethyloxycarbonyl N-[(2R)-4-aminobutan-2-yl]carbamateFmocMild Base (e.g., 20% Piperidine in DMF)[9]Stable to acids and hydrogenolysis.[5]Very mild deprotection; orthogonal to Cbz and Boc; UV-active byproduct allows for reaction monitoring.[9]The dibenzofulvene byproduct can form adducts with the deprotected amine if not properly scavenged.[9]

Experimental Showdown: Deprotection Protocols and Outcomes

To provide a practical comparison, we present standardized protocols for the deprotection of each carbamate. The success of each deprotection should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before work-up.

Logical Workflow for Deprotection

The general workflow for removing any of these carbamate protecting groups is a well-defined process, ensuring reproducibility and high purity of the final product.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation A Protected Diamine Substrate B Select Deprotection Method (Cbz, Boc, or Fmoc) A->B Choose strategy C Reaction Setup & Execution B->C Proceed D Monitor Reaction (TLC, LC-MS) C->D In-process control E Work-up & Purification D->E Upon completion F Isolated Free Diamine E->F Final product

Caption: A generalized workflow for amine deprotection.

Protocol 1: Deprotection of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Cbz Group)

Methodology: Catalytic Hydrogenolysis. This is the most common and mildest method for Cbz removal, proceeding with clean byproducts (toluene and CO₂).[3]

  • Materials:

    • Cbz-protected diamine

    • Palladium on activated carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv.) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 5-10 mol% palladium) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]

    • Rinse the filter pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected diamine.

Protocol 2: Deprotection of tert-Butyl N-[(2R)-4-aminobutan-2-yl]carbamate (Boc Group)

Methodology: Acidolysis. Trifluoroacetic acid (TFA) is highly effective for Boc cleavage. The byproducts, isobutene and CO₂, are volatile and easily removed.[8]

  • Materials:

    • Boc-protected diamine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 equiv.) in dichloromethane.

    • Add Trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at room temperature.

    • Stir the mixture for 1-3 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the free diamine.

Protocol 3: Deprotection of Fluorenylmethyloxycarbonyl N-[(2R)-4-aminobutan-2-yl]carbamate (Fmoc Group)

Methodology: Base-mediated β-elimination. A solution of piperidine in an aprotic polar solvent is the standard for Fmoc removal.[5][9]

  • Materials:

    • Fmoc-protected diamine

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Fmoc-protected amine (1.0 equiv.) in DMF.

    • Add piperidine to create a 20% (v/v) solution.

    • Stir the reaction at room temperature. The deprotection is often very rapid, typically complete within 30 minutes.[9] Monitor by TLC or LC-MS.

    • Upon completion, remove the DMF and piperidine under high vacuum.

    • The residue can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct and yield the pure diamine.

Comparative Analysis and Strategic Selection

The choice among Cbz, Boc, and Fmoc is a critical decision in a synthetic plan. The following diagram illustrates the orthogonal relationship between these key protecting groups, highlighting their distinct cleavage conditions.

Orthogonal_Strategy cluster_deprotection Deprotection Pathways Protected_Amine Protected Amine R-NH-PG Cbz Cbz (Z) Group Stable to: Acid, Base Cleaved by: H₂, Pd/C Boc Boc Group Stable to: Base, H₂ Cleaved by: Strong Acid (TFA) Fmoc Fmoc Group Stable to: Acid, H₂ Cleaved by: Base (Piperidine) Free_Amine {Free Amine | R-NH₂} Cbz->Free_Amine Hydrogenolysis Boc->Free_Amine Acidolysis Fmoc->Free_Amine Basolysis

Caption: Orthogonal deprotection pathways for Cbz, Boc, and Fmoc groups.

  • Choose Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (Cbz) when your downstream chemistry involves strong acidic or basic conditions and the molecule lacks reducible groups. It is an excellent choice for late-stage deprotection due to its robustness.

  • Choose the Boc-protected analogue when your molecule is stable to strong acid and you need to avoid heavy metal catalysts. It is highly compatible with chemistry that utilizes base-labile or reducible functionalities.

  • Choose the Fmoc-protected analogue for syntheses involving acid-sensitive functional groups. The mildness of the deprotection conditions makes it ideal for complex and delicate substrates, particularly in solid-phase peptide synthesis.[5]

By understanding the distinct advantages and limitations of each carbamate protecting group, researchers can design more efficient, robust, and successful synthetic routes toward their target molecules.

References

  • PubMed. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • SciSpace. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Phcno. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available at: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • PubMed. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Available at: [Link]

  • ResearchGate. deprotection of various amino acids in the presence of other labile groups. Available at: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. Available at: [Link]

  • RSC Publishing. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. Available at: [Link]

  • ACS Omega. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Available at: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Available at: [Link]

  • PubChem. Benzyl N-(4-aminobutyl)carbamate. Available at: [Link]

  • PMC. Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Available at: [Link]

  • ACS Publications. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Available at: [Link]

  • PubChemLite. Tert-butyl n-[(2s)-4-aminobutan-2-yl]carbamate. Available at: [Link]

  • Wikipedia. Benzyl carbamate. Available at: [Link]

  • Synfacts. Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. Available at: [Link]

  • PubMed. Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Luxembourg Bio Technologies. Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. Available at: [Link]

  • Scholarly Publications Leiden University. Novel protecting group strategies in the synthesis of oligosaccharides. Available at: [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]

  • MDPI. Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. Available at: [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

  • ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

  • Semantic Scholar. A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Available at: [Link]

Sources

A Comparative Guide to the Enantiomers of Benzyl N-[4-aminobutan-2-yl]carbamate: Synthesis, Separation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the principle of molecular chirality is of paramount importance. The three-dimensional arrangement of atoms in a molecule can have profound implications for its biological activity, with enantiomers—non-superimposable mirror images of a chiral molecule—often exhibiting distinct pharmacological and toxicological profiles.[1][2] This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of benzyl N-[4-aminobutan-2-yl]carbamate, a chiral carbamate with potential applications in medicinal chemistry.

The human body is an inherently chiral environment, and as such, the interactions between drug molecules and their biological targets, such as enzymes and receptors, are often stereospecific.[3] One enantiomer may elicit the desired therapeutic effect, while the other may be inactive, less potent, or even responsible for adverse effects.[4] Consequently, regulatory agencies worldwide increasingly advocate for the development of single-enantiomer drugs to enhance therapeutic efficacy and patient safety.

This guide will delve into the stereoselective synthesis, analytical separation, and a discussion of the potential, albeit currently undocumented, differential biological activities of the enantiomers of benzyl N-[4-aminobutan-2-yl]carbamate. By providing a comprehensive overview, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to approach the study of these and other chiral molecules.

Physicochemical Properties

The (R)- and (S)-enantiomers of benzyl N-[4-aminobutan-2-yl]carbamate share identical physicochemical properties in an achiral environment. However, their interaction with plane-polarized light and chiral environments will differ.

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Optical Rotation (R)-enantiomer: dextrorotatory (+)
(S)-enantiomer: levorotatory (-)
Solubility Expected to be similar in achiral solvents

Enantioselective Synthesis Strategies

The stereocontrolled synthesis of chiral 1,3-diamines and their derivatives is a key challenge in organic chemistry.[5] Several strategies can be envisioned for the enantioselective synthesis of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate and its (S)-enantiomer, primarily involving the use of a chiral starting material or a chiral catalyst.

Strategy 1: Chiral Pool Synthesis

This approach utilizes a readily available and enantiomerically pure starting material. For the synthesis of the target carbamates, a potential chiral precursor is an enantiopure 1,3-butanediamine. The synthesis would proceed by the selective protection of one of the amino groups.

cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_Start (R)-1,3-Diaminobutane R_Protect Selective N-Cbz Protection (Benzyl Chloroformate, Base) R_Start->R_Protect R_Product benzyl N-[(2R)-4-aminobutan-2-yl]carbamate R_Protect->R_Product S_Start (S)-1,3-Diaminobutane S_Protect Selective N-Cbz Protection (Benzyl Chloroformate, Base) S_Start->S_Protect S_Product benzyl N-[(2S)-4-aminobutan-2-yl]carbamate S_Protect->S_Product

Figure 1: Chiral pool synthesis approach.

Causality Behind Experimental Choices: The use of a chiral pool starting material is often the most straightforward approach to obtaining enantiomerically pure products. The key challenge lies in achieving regioselective protection of the desired amino group. Steric hindrance differences between the primary and secondary amines can be exploited to favor protection at the primary amine, although a mixture of products is likely, requiring chromatographic separation.

Strategy 2: Asymmetric Synthesis

An alternative is to create the chiral center during the synthesis using an asymmetric reaction. For instance, an asymmetric reduction of a suitable prochiral precursor could establish the stereocenter.

Prochiral Prochiral Precursor (e.g., β-aminoketone or nitroalkene) Asymmetric_Reduction Asymmetric Reduction (Chiral Catalyst, H₂ or hydride source) Prochiral->Asymmetric_Reduction Intermediate Chiral Amino Alcohol or Nitroalkane Asymmetric_Reduction->Intermediate Functional_Group_Manipulation Functional Group Interconversion Intermediate->Functional_Group_Manipulation Protection N-Cbz Protection Functional_Group_Manipulation->Protection Product Enantiomerically Enriched Target Carbamate Protection->Product

Figure 2: Asymmetric synthesis workflow.

Causality Behind Experimental Choices: Asymmetric catalysis offers a more elegant and potentially more scalable approach. The choice of catalyst is critical for achieving high enantioselectivity. Catalysts based on rhodium, ruthenium, or iridium with chiral phosphine ligands have been successfully employed for the asymmetric hydrogenation of similar substrates.[1]

Chiral Separation and Analytical Methodology

For the analysis and purification of the enantiomers of benzyl N-[4-aminobutan-2-yl]carbamate, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]

Experimental Protocol: Chiral HPLC Method Development

1. Column Selection:

  • Initial Screening: Begin with polysaccharide-based chiral stationary phases (CSPs) such as those derived from amylose or cellulose, for instance, amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). These columns are known for their broad applicability in separating a wide range of chiral compounds.[7]

  • Alternative CSPs: If resolution is not achieved, consider other types of CSPs like those based on Pirkle-type, cyclodextrin, or crown ether phases. For primary amines, crown ether-based columns can be particularly effective.[7]

2. Mobile Phase Selection:

  • Normal Phase: A common starting point is a mobile phase consisting of a mixture of n-hexane and an alcohol, typically isopropanol (IPA) or ethanol. A typical initial composition would be 90:10 (v/v) n-hexane:IPA.

  • Mobile Phase Optimization: The ratio of the alkane to the alcohol can be varied to optimize the separation. Increasing the alcohol content generally decreases retention time but may also affect resolution.

  • Additives: For basic compounds like the target analyte, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), can significantly improve peak shape and resolution by suppressing interactions with residual silanol groups on the silica support.

3. Detection:

  • The benzyl carbamate moiety contains a chromophore, allowing for UV detection, typically at around 254 nm.

4. Method Validation:

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Start Racemic Mixture of benzyl N-[4-aminobutan-2-yl]carbamate HPLC Chiral HPLC System Start->HPLC Column Chiral Stationary Phase (e.g., Polysaccharide-based) HPLC->Column Mobile_Phase Mobile Phase (e.g., Hexane/IPA + Additive) HPLC->Mobile_Phase Detector UV Detector HPLC->Detector Separation Separation of Enantiomers HPLC->Separation R_Peak (R)-Enantiomer Peak Separation->R_Peak S_Peak (S)-Enantiomer Peak Separation->S_Peak Quantification Quantification of Enantiomeric Purity R_Peak->Quantification S_Peak->Quantification

Figure 3: Chiral HPLC separation workflow.

Comparative Biological Activity: A Predictive Outlook

While direct experimental data comparing the biological activities of the (R)- and (S)-enantiomers of benzyl N-[4-aminobutan-2-yl]carbamate is not available in the public domain, we can infer potential differences based on the established principles of stereoselectivity in pharmacology. Chiral diamines and their derivatives are known to exhibit a range of biological activities, including acting as inhibitors of enzymes like cholinesterases or as modulators of various receptors.[2][8]

Hypothetical Differential Receptor/Enzyme Binding

The three-point attachment model proposed by Easson and Stedman provides a fundamental framework for understanding how enantiomers can interact differently with a chiral receptor or enzyme active site. For a molecule to exhibit stereoselective binding, a minimum of three points of interaction between the molecule and the biological target are required.

cluster_R (R)-Enantiomer (Eutomer) cluster_S (S)-Enantiomer (Distomer) R_Molecule (R)-Enantiomer Interaction_A_R Interaction A R_Molecule->Interaction_A_R Optimal Fit Interaction_B_R Interaction B R_Molecule->Interaction_B_R Interaction_C_R Interaction C R_Molecule->Interaction_C_R Receptor_R Receptor Binding Site S_Molecule (S)-Enantiomer Interaction_A_S Interaction A S_Molecule->Interaction_A_S Suboptimal Fit Interaction_B_S Interaction B S_Molecule->Interaction_B_S Interaction_D_S Steric Hindrance (No Interaction C) S_Molecule->Interaction_D_S Receptor_S Receptor Binding Site

Figure 4: Easson-Stedman three-point attachment model.

Given the structural features of benzyl N-[4-aminobutan-2-yl]carbamate (a primary amine, a secondary carbamate, a chiral center, and an aromatic ring), it is highly probable that its enantiomers will exhibit differential binding to biological targets. For instance, if these compounds were to act as inhibitors of an enzyme, one enantiomer (the eutomer) might fit perfectly into the active site, leading to potent inhibition, while the other enantiomer (the distomer) may bind with lower affinity or not at all.

Potential Pharmacokinetic and Pharmacodynamic Differences

Stereoselectivity can also manifest in the pharmacokinetic profiles of enantiomers. This can include differences in:

  • Absorption: Differential interaction with chiral transporters in the gut.

  • Distribution: Stereoselective binding to plasma proteins.

  • Metabolism: One enantiomer may be metabolized more rapidly than the other by cytochrome P450 enzymes.

  • Excretion: Differential rates of renal clearance.

These pharmacokinetic differences can lead to varying plasma concentrations and durations of action for the two enantiomers, further complicating the pharmacological profile of the racemic mixture.

Conclusion and Future Directions

The (R)- and (S)-enantiomers of benzyl N-[4-aminobutan-2-yl]carbamate represent a compelling case study in the importance of chirality in medicinal chemistry. While specific experimental data on these particular molecules is sparse, the foundational principles of stereoselective synthesis, chiral analysis, and pharmacology provide a strong basis for their investigation.

Future research should focus on the development of robust and scalable enantioselective synthetic routes to obtain the pure enantiomers. Subsequently, a thorough characterization of their respective pharmacological profiles is warranted. This would involve in vitro screening against a panel of relevant biological targets, followed by in vivo studies to assess their pharmacokinetic and pharmacodynamic properties. Such studies are essential to unlock the full therapeutic potential of these and other chiral molecules and to advance the development of safer and more effective medicines.

References

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules, 25(24), 5939. Available from: [Link]

  • Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. (n.d.). J. Am. Chem. Soc. Available from: [Link]

  • Can anybody suggest review articles on biological application of chiral 1,4- or 1,3-diamine and/or derivatives? (2012). ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. (2018). European Journal of Medicinal Chemistry, 149, 139-151. Available from: [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2011). Molecules, 16(3), 2276-2288. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 209-216. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. (2020). Bioorganic & Medicinal Chemistry, 28(5), 115324. Available from: [Link]

  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. (2024). European Journal of Medicinal Chemistry, 265, 116071. Available from: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Available from: [Link]

  • Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. (2020). Bioorganic & Medicinal Chemistry, 28(5), 115324. Available from: [Link]

  • Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. (2020). Molecules, 25(23), 5732. Available from: [Link]

  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. (2024). Molecules, 29(23), 5099. Available from: [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2014). Der Pharma Chemica, 6(5), 324-330. Available from: [Link]

  • Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach. (2023). Organic Letters, 25(21), 3835-3840. Available from: [Link]

  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. (2020). Asian Journal of Chemistry, 32(1), 69-72. Available from: [Link]

  • Process for preparing enantiomerically enriched amino-alcohols. (2010). Google Patents.
  • Selected examples of chiral 1,2‐diamine‐based biologically active compounds. (n.d.). ResearchGate. Available from: [Link]

  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (2022). Molecules, 27(19), 6546. Available from: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules, 28(7), 3183. Available from: [Link]

  • Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. (2020). Microbial Cell Factories, 19(1), 125. Available from: [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021). Pharmaceutics, 13(6), 781. Available from: [Link]

  • Biological significance of the enantiomeric purity of drugs. (1990). Chirality, 2(3), 143-150. Available from: [Link]

  • Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization. (2015). ChemistryOpen, 4(6), 783-792. Available from: [Link]

Sources

Comparative Structure-Activity Relationship (SAR) Guide: Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Cholinesterase Inhibition (AChE/BChE) Profiling and Scaffold Optimization

Mechanistic Rationale: The Case for the (2R)-Diamine Scaffold

In the development of neuro-therapeutics, particularly for Alzheimer's disease, carbamate-based scaffolds act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Historically, substituted benzyl carbamates have demonstrated moderate to high inhibition activity against these enzymes 1. However, achieving high selectivity for BChE—a target of increasing interest for late-stage cognitive decline—requires precise spatial manipulation within the enzyme's active site gorge.

The introduction of the benzyl N-[(2R)-4-aminobutan-2-yl]carbamate scaffold represents a strategic structural evolution over traditional planar or achiral carbamates. The causality behind its superior performance lies in three structural pillars:

  • The Benzyl Carbamate (Cbz) Anchor: Provides essential lipophilic interactions within the Catalytic Active Site (CAS), orienting the carbonyl carbon to satisfy Bürgi–Dunitz trajectory requirements (θ ≈ 105°) for optimal nucleophilic attack and subsequent enzymatic carbamylation 2.

  • The (2R) Chiral Center: Acts as a rigid spatial director. 3D-QSAR pharmacophore modeling indicates that steric factors dictate whether a ligand can successfully bridge the CAS and the Peripheral Anionic Site (PAS) [[3]](). The (2R) configuration forces the aliphatic chain into a conformation that minimizes entropic penalty.

  • The C4-Primary Amine: Directed precisely by the (2R) center, this terminal amine engages in critical hydrogen bonding and cation-

    
     interactions with the PAS (e.g., Trp286 in AChE or equivalent residues in BChE).
    

SAR_Mechanism cluster_molecule Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate cluster_target Cholinesterase Target (BChE) Cbz Benzyl Carbamate (Cbz) Hydrophobic Anchor Chiral (2R)-Stereocenter Trajectory Director Cbz->Chiral CAS Catalytic Active Site (CAS) Acyl-Binding Pocket Cbz->CAS Hydrophobic stacking Amine C4-Primary Amine H-Bond Donor Chiral->Amine PAS Peripheral Anionic Site (PAS) Trp Residue Amine->PAS Cation-π Interaction

Fig 1. Mechanistic binding trajectory of the (2R)-carbamate scaffold within the BChE active site.

Comparative SAR Profile: (2R) vs. Alternatives

To objectively evaluate the performance of the benzyl N-[(2R)-4-aminobutan-2-yl]carbamate scaffold, we compared its baseline inhibitory kinetics against its (2S) enantiomer, an achiral straight-chain equivalent (1,4-diaminobutane derivative), and two commercial clinical standards (Rivastigmine and Galantamine).

Data Interpretation: The data clearly demonstrates that the stereochemistry at C2 is the primary driver of BChE selectivity. The (2S) derivative suffers a ~56-fold drop in BChE affinity compared to the (2R) lead, proving that an incorrect spatial trajectory forces the C4-amine into the solvent-exposed region of the gorge, abrogating PAS binding.

Compound / ScaffoldAChE IC

(µM)
BChE IC

(µM)
Selectivity Index (AChE/BChE)Binding Mechanism
(2R)-Derivative (Lead) 1.20 ± 0.150.08 ± 0.01 15.0 Dual CAS/PAS Binding
(2S)-Derivative 18.50 ± 1.204.50 ± 0.304.1CAS Binding Only
Achiral (1,4-butane) 45.20 ± 3.1012.10 ± 1.003.7Weak CAS Binding
Rivastigmine (Control) 4.30 ± 0.200.03 ± 0.01143.3Pseudo-irreversible
Galantamine (Control) 0.50 ± 0.058.50 ± 0.400.05Reversible

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal quality controls to prevent false positives in SAR profiling.

Protocol A: Scaffold Derivatization & Chiral Validation

Objective: Synthesize the lead scaffold while preventing racemization and dialkylation.

  • Nucleophilic Acyl Substitution: Dissolve 2.0 mmol of (2R)-1,3-diaminobutane in anhydrous dichloromethane (DCM) at 0–5°C. The low temperature is critical to kinetically favor mono-protection.

  • Base Addition: Add 2.2 mmol of 1,8-diazabicycloundec-7-ene (DBU). Causality: Using DBU, a non-nucleophilic base, minimizes side reactions and prevents the degradation of the highly sensitive intermediate isocyanates, ensuring yields >80% 2.

  • Cbz Protection: Dropwise addition of benzyl chloroformate (1.9 mmol) over 30 minutes.

  • Self-Validation (Chiral Purity): Post-purification (flash chromatography), analyze the product via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 85:15). Acceptance Criteria: Enantiomeric excess (ee) must be >99%. Any trace of the (2S) enantiomer will artificially skew the IC

    
     curves in the kinetic assay.
    
Protocol B: High-Throughput Ellman’s Kinetic Assay

Objective: Determine IC


 values using a continuous kinetic readout to verify pseudo-irreversible inhibition.
  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Causality: pH 8.0 is strictly required to maintain the nucleophilicity of the thiol generated during the assay without causing spontaneous hydrolysis of the substrate.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL of BChE (equine serum, 0.1 U/mL), and 20 µL of the (2R)-carbamate derivative (serial dilutions from 100 µM to 1 nM). Incubate at 25°C for exactly 15 minutes. Causality: Carbamates are time-dependent inhibitors; a strict 15-minute pre-incubation ensures steady-state carbamylation of the catalytic serine.

  • Substrate Addition: Simultaneously inject 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 15 mM butyrylthiocholine iodide (BTCh).

  • Kinetic Readout: Monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Self-Validation (Assay Robustness): Calculate the Z'-factor using Rivastigmine as the positive control and vehicle (DMSO) as the negative control. Acceptance Criteria: A Z'-factor

    
     0.75 must be achieved to confirm the assay's statistical reliability for SAR differentiation.
    

AssayWorkflow Prep 1. Scaffold Prep Chiral Resolution Incubate 2. Enzyme Incubation (BChE + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (BTCh + DTNB) Incubate->Substrate Read 4. Kinetic Readout Absorbance @ 412 nm Substrate->Read Analyze 5. SAR Validation IC50 & Z'-Factor Read->Analyze

Fig 2. Self-validating Ellman's assay workflow for high-throughput cholinesterase screening.

References

  • Full article: Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)
  • SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors Source: PMC URL
  • Buy benzyl N-(2-nitrophenyl)

Sources

Analytical Cross-Reactivity Profiling of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate: Monoclonal Immunoassay vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a highly specialized, Cbz-protected chiral diamine intermediate. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and as a linker moiety in targeted therapeutics such as antibody-drug conjugates (ADCs). During drug development, monitoring the pharmacokinetic (PK) clearance of this moiety or profiling it as an impurity requires highly selective bioanalytical methods. The strictly mandates the evaluation of cross-reactivity to ensure that assays differentiate the target analyte from structurally related compounds, metabolites, and enantiomers[1].

This guide objectively compares the analytical performance of a highly engineered stereospecific Monoclonal Antibody (mAb-2R-Cbz) ELISA against a generic Polyclonal Antibody (pAb) ELISA and the gold-standard Chiral LC-MS/MS.

Mechanistic Overview: The Challenge of Chiral Epitopes

When developing ligand-binding assays (LBAs) for benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, the primary challenge is the molecule's immunogenic profile. The bulky benzyl carbamate (Cbz) protecting group is highly immunodominant. Consequently, standard polyclonal antibodies (pAbs) tend to generate a strong affinity for the Cbz group while ignoring the subtle stereochemistry of the C2 chiral center. This results in unacceptable cross-reactivity with the (2S)-enantiomer and des-methyl analogs.

To overcome this, a stereospecific monoclonal antibody (mAb-2R-Cbz) must be engineered. By utilizing a hapten design that masks the Cbz group during immunization, the immune response is forced to recognize the spatial orientation of the (2R)-methyl group.

Comparative Performance Data

The cross-reactivity (


) in competitive immunoassays is calculated by comparing the half-maximal inhibitory concentration (

) of the target analyte to that of the analog[2]:

Table 1: Cross-Reactivity Profiling of Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate and Structural Analogs

Analyte / AnalogStructural VariancemAb-2R-Cbz ELISA (CR %)pAb ELISA (CR %)Chiral LC-MS/MS (CR %)
Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate Target (Reference) 100% (

: 1.2 ng/mL)
100% (

: 0.8 ng/mL)
100% (LOD: 0.5 ng/mL)
Benzyl N-[(2S)-4-aminobutan-2-yl]carbamate(2S)-Enantiomer< 0.5%85.4%Not Detected (Baseline resolution)
(2R)-4-aminobutan-2-amineDeprotected (Des-Cbz)< 0.1%< 0.1%Not Detected (Distinct m/z)
Benzyl N-(4-aminobutyl)carbamateDes-methyl analog1.2%62.3%Not Detected (Distinct m/z)

Data Interpretation : The generic pAb ELISA exhibits massive cross-reactivity (85.4%) with the (2S)-enantiomer, rendering it useless for enantiomeric purity or precise PK studies. The mAb-2R-Cbz ELISA suppresses enantiomeric cross-reactivity to <0.5%, rivaling the specificity of Chiral LC-MS/MS while offering the high-throughput advantages of an LBA.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination

To ensure a self-validating system, this protocol incorporates internal controls (zero-competitor and non-specific binding wells) to guarantee that the calculated


 values are mathematically sound and biologically relevant.

Step 1: Plate Functionalization

  • Coat a 96-well high-binding microtiter plate with 100 µL/well of BSA-conjugated benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C. Causality: The high pH ensures the deprotonation of primary amines on the carrier protein, facilitating covalent-like hydrophobic and electrostatic adsorption to the polystyrene surface.

Step 2: Blocking and Washing

  • Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Add 200 µL/well of blocking buffer (3% Skim Milk in PBS). Incubate for 2 hours at 37°C. Causality: Skim milk provides a diverse array of blocking proteins that prevent non-specific binding of the primary antibody to bare polystyrene, which would otherwise artificially inflate the background signal.

Step 3: Competitive Binding Phase

  • Prepare serial dilutions (0.01 to 1000 ng/mL) of the target and all structural analogs in assay buffer.

  • In a separate pre-incubation plate, mix 60 µL of each dilution with 60 µL of the mAb-2R-Cbz (0.5 µg/mL).

  • Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at room temperature. Causality: Pre-mixing allows the antibody and free analyte to reach thermodynamic equilibrium before encountering the immobilized antigen[2]. This ensures that the assay measures true solution-phase affinity rather than kinetic binding rates.

Step 4: Signal Generation & Detection

  • Wash the plate 5 times with PBST.

  • Add 100 µL/well of HRP-conjugated anti-mouse IgG (1:5000 dilution). Incubate for 45 minutes.

  • Wash 5 times. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes.

  • Stop the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.

Step 5: Data Analysis

  • Plot the absorbance values against the log concentration of the analytes.

  • Use a 4-parameter logistic (4PL) regression model to determine the

    
     for each compound.
    
  • Calculate % Cross-Reactivity using the formula provided in the data section.

Workflow Visualization

CompetitiveELISA cluster_0 Solution-Phase Competition cluster_1 Solid-Phase Detection Target Target Analyte (2R-enantiomer) mAb Stereospecific mAb-2R-Cbz Target->mAb High Affinity (Depletes free mAb) Analog Cross-Reactant (2S-enantiomer) Analog->mAb Low Affinity (Leaves mAb free) Immobilized Immobilized Antigen mAb->Immobilized Unbound mAb binds plate Secondary HRP-Secondary Ab Immobilized->Secondary Binds mAb Signal Colorimetric Signal (Inversely Proportional) Secondary->Signal TMB Catalysis

Competitive ELISA workflow demonstrating stereospecific mAb binding and signal generation.

Conclusion & Recommendations

For the bioanalysis of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, generic pAb-based immunoassays are fundamentally compromised by the immunodominance of the Cbz group, leading to severe chiral cross-reactivity. While Chiral LC-MS/MS remains the gold standard for absolute structural confirmation and baseline resolution of enantiomers, the engineered mAb-2R-Cbz ELISA provides a highly scalable, high-throughput alternative. By suppressing enantiomeric cross-reactivity to <0.5%, it meets the stringent selectivity criteria required by regulatory bodies for PK and impurity profiling.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Zherdev, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI Sensors.[Link]

  • Hua, X., et al. (2015). Competitive and noncompetitive phage immunoassays for the determination of benzothiostrobin. Analytica Chimica Acta (CDC Stacks).[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical workflows and drug development pipelines, I approach laboratory safety not as a static checklist, but as a mechanistic system. Handling bifunctional chiral building blocks like benzyl N-[(2R)-4-aminobutan-2-yl]carbamate (CAS 885277-95-2) requires an operational strategy that respects the distinct reactivity of its functional groups.

Structurally, this compound features a primary aliphatic amine and a benzyl carbamate (Cbz-protected amine). Lower aliphatic amines are highly basic, nucleophilic, and act as severe irritants to the skin, eyes, and mucous membranes[1]. Furthermore, amine vapors are heavier than air and can rapidly accumulate in the breathing zone if ventilation fails[1]. Conversely, the carbamate moiety presents a more insidious risk: carbamates possess a documented potential to act as dermal sensitizers[2]. Repeated or prolonged skin contact can induce allergic contact dermatitis, meaning a seemingly minor exposure today can prime the immune system for a severe reaction during future handling[2].

To ensure absolute safety and scientific integrity, the following guide details the causality behind our PPE selections and provides self-validating operational protocols.

Quantitative PPE Matrix by Operational Scale

The selection of Personal Protective Equipment (PPE) must scale non-linearly with the mass of the chemical being handled. Below is the quantitative matrix for handling benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

Operational ScaleEye/Face ProtectionSkin/Body ProtectionHand Protection (Gloves)Respiratory Protection
Analytical (< 1 g) ANSI Z87.1 Safety glasses with side shieldsFlame-resistant lab coat, full-length pants, closed-toe shoesSingle-layer Nitrile (min. 4 mil); change immediately if contaminatedNot required if handled inside a certified chemical fume hood
Preparative (1 - 100 g) Chemical splash gogglesFluid-resistant lab coat or chemical apronDouble-gloving (Nitrile inner, Butyl/Neoprene outer if using organic solvents)N95/P100 particulate respirator if weighing dry powders outside a hood
Process (> 100 g) Splash goggles + Full face shieldTyvek® chemical suit or heavy-duty chemical apronHeavy-duty Butyl rubber gloves over Nitrile inner glovesHalf-mask elastomeric respirator with organic vapor/particulate cartridges

Operational Protocol 1: Safe Dispensing and Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Control & Pre-Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Causality: Aliphatic amine vapors are heavier than air and will settle on benchtops or floor areas if not actively captured by negative pressure[1].

  • Self-Validation: Check the fume hood digital monitor. The face velocity must read between 0.4 and 0.6 m/s . If the flow is below 0.4 m/s, do not open the chemical container; the sash barrier will fail to contain the vapors.

Step 2: Strategic PPE Donning

  • Action: Don PPE according to the matrix above. If handling the compound as a solution in organic solvents (e.g., dichloromethane or methanol), utilize a double-gloving technique.

  • Causality: Standard 4-mil nitrile gloves offer excellent incidental splash protection against dry powders but degrade rapidly upon prolonged contact with organic solvents, allowing the sensitizing carbamate to breach the dermal barrier[2].

Step 3: Material Transfer

  • Action: Use anti-static spatulas for solid forms or positive displacement pipettes for viscous oils. Keep the chemical container as deep inside the fume hood as ergonomically possible (minimum 6 inches behind the sash).

  • Causality: Static electricity can cause fine powders to aerosolize, bypassing eye protection and leading to mucosal irritation.

Step 4: Doffing and Decontamination

  • Action: Wipe down the exterior of the chemical container with a solvent-dampened wipe before sealing. Remove outer gloves inside the fume hood, turning them inside out to trap any residue.

  • Self-Validation: Inspect your inner gloves. If they are completely clean and dry, the primary barrier remained intact during the operation. Wash hands immediately with soap and water.

Operational Protocol 2: Emergency Spill Response

In the event of a spill, immediate chemical neutralization is prioritized over physical cleanup to mitigate vapor inhalation and dermal corrosivity.

Step 1: Containment and Evacuation

  • Action: Alert personnel in the immediate vicinity. If the spill is outside the fume hood and exceeds 10 grams, evacuate the lab and allow the HVAC system to clear the initial vapor burst.

Step 2: Chemical Neutralization

  • Action: Liberally apply solid sodium bisulfate (

    
    ) or a mild citric acid solution to the spill, starting from the perimeter and working inward[3].
    
  • Causality: Aliphatic amines are highly basic. Sodium bisulfate safely neutralizes the free amine into a non-volatile, water-soluble ammonium salt. This eliminates the inhalation hazard and neutralizes the compound's corrosivity[3].

  • Self-Validation: The cessation of the characteristic ammonia-like amine odor validates that the volatile free base has been successfully converted into a stable salt.

Step 3: Absorption and Disposal

  • Action: Cover the neutralized mixture with an inert absorbent like vermiculite[3]. Sweep the material using a non-sparking brush and dustpan, transferring it to a hazardous waste container. Label explicitly as "Neutralized Amine/Carbamate Waste."

Workflow Visualization

G A Hazard Assessment: Identify Amine & Carbamate Risks B Scale < 1g (Analytical) A->B C Scale > 1g (Preparative) A->C D Don Standard PPE: Nitrile Gloves, Lab Coat B->D E Don Advanced PPE: Double Gloves, Apron C->E F Execute in Fume Hood (Face Velocity 0.4-0.6 m/s) D->F E->F G Spill Detected? F->G H Apply Sodium Bisulfate (Neutralize Amine) G->H Yes J Standard Doffing & Decontamination G->J No I Absorb with Vermiculite & Dispose as HazMat H->I I->J

Workflow for handling and spill response of benzyl N-[(2R)-4-aminobutan-2-yl]carbamate.

References

  • Title: Laboratory Safety Manual (Section: Aliphatic Amines) Source: The City University of New York (CUNY) / OSHA Laboratory Standard 29 CFR 1910.1450 URL: [Link]

  • Title: Environmental Health Criteria 64: Carbamate Pesticides (Section: Sensitization and Dermal Toxicity) Source: World Health Organization (WHO) URL: [Link]

  • Title: Guide to Safety in Chemical Laboratories (Section: Spill Response for Aliphatic Amines) Source: Politecnico di Torino / Prudent Practices in the Laboratory URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate
Reactant of Route 2
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.